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  • Product: Ethyl 2-methylaminomethyl-3-m-tolyl-propionate
  • CAS: 886366-15-0

Core Science & Biosynthesis

Foundational

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate as a Pharmacophore Scaffold: Mechanistic Pathways and Application in Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly specialized chemical building blocks that serve as the foundation for next-generation therapeutics. Ethyl 2-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly specialized chemical building blocks that serve as the foundation for next-generation therapeutics. Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS 886366-15-0) is one such critical pharmacophore scaffold. While not an approved drug itself, this β -amino ester derivative possesses the core structural motifs of the phenylpropylamine class—a versatile chemical backbone shared by atypical analgesics (e.g., tapentadol) and monoamine reuptake inhibitors (e.g., atomoxetine)[1][2].

This whitepaper provides an in-depth technical guide on the structural pharmacology of this scaffold, the mechanistic pathways of the derivatives it generates, and the self-validating experimental protocols required to evaluate its pharmacological profile in drug discovery workflows.

Structural Pharmacology & SAR of the Scaffold

The rational design of neuroactive compounds relies heavily on Structure-Activity Relationships (SAR). The architecture of ethyl 2-methylaminomethyl-3-m-tolyl-propionate offers three distinct functional zones for synthetic manipulation:

  • The m-Tolyl Moiety (Meta-Methyl Substitution): In the context of monoamine reuptake inhibitors, the aromatic ring dictates binding affinity within the hydrophobic pockets of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). Unlike para-substituted analogs (which are highly susceptible to rapid CYP2D6-mediated para-hydroxylation), the meta-methyl group enhances metabolic stability[3]. Furthermore, it serves as a bioisosteric precursor to the meta-phenolic hydroxyl group required for potent Mu-Opioid Receptor (MOR) agonism, as seen in tapentadol[4].

  • The Methylaminomethyl Group: The secondary amine is critical for anchoring the molecule to the conserved aspartate residue (Asp75 in NET) via a salt bridge. The steric bulk of the single methyl group strikes an optimal balance, preventing the steric clash associated with bulkier tertiary amines while maintaining sufficient lipophilicity to cross the blood-brain barrier[5].

  • The Ethyl Propionate Ester: This moiety functions either as a lipophilic prodrug handle—capable of being hydrolyzed by ubiquitous intracellular carboxylesterases into the active β -amino acid—or as a synthetic intermediate that can be reduced to an alcohol to mimic the spatial arrangement of established atypical opioids[6].

Mechanistic Pathways: The Dual Action Paradigm

Derivatives synthesized from this scaffold are primarily evaluated for their ability to modulate the central nervous system via a synergistic, dual-action mechanism: MOR Agonism and NET Inhibition (MOR-NRI) [6].

Norepinephrine Transporter (NET) Inhibition

By competitively binding to the presynaptic NET, these derivatives block the reuptake of norepinephrine (NE) from the synaptic cleft[3]. The resulting increased extracellular NE concentration in the prefrontal cortex and spinal cord enhances descending inhibitory pain pathways and improves executive function[2][5]. Because the scaffold has negligible affinity for the Dopamine Transporter (DAT) in the striatum, it carries a significantly reduced risk of abuse and euphoria[3].

Mu-Opioid Receptor (MOR) Agonism

When the ester is appropriately functionalized, the spatial distance between the basic nitrogen and the aromatic ring precisely mimics the tyramine pharmacophore of endogenous opioid peptides. Binding to the Gi/o-protein coupled MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the hyperpolarization of nociceptive neurons via the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels[7][8].

The synergistic interaction between MOR agonism and NET inhibition allows for profound analgesia at lower receptor occupancies, thereby reducing classic opioid-related adverse effects such as respiratory depression and tolerance[4][9].

MOA Scaffold Phenylpropylamine Scaffold MOR Mu-Opioid Receptor (MOR) Agonism Scaffold->MOR NET Norepinephrine Transporter (NET) Inhibition Scaffold->NET Gi Gi/o Protein Activation (cAMP ↓) MOR->Gi Synapse Synaptic NE Accumulation (Pain Modulation) NET->Synapse Analgesia Synergistic Analgesia Gi->Analgesia Synapse->Analgesia

Caption: Dual mechanism of action: MOR agonism and NET inhibition.

Experimental Protocols for Mechanistic Validation

To ensure trustworthiness and reproducibility, the pharmacological profiling of ethyl 2-methylaminomethyl-3-m-tolyl-propionate derivatives must follow a self-validating workflow. Below are the standard operating procedures for validating the MOR-NRI mechanism.

Protocol 1: Radioligand Binding Assay for NET Inhibition

Objective: Determine the inhibition constant ( Ki​ ) of the synthesized derivative at the human Norepinephrine Transporter.

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human NET. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [ 3 H]nisoxetine (a highly selective NET radioligand) and varying concentrations of the test compound ( 10−11 to 10−4 M) in a 96-well plate.

  • Control Validation: Use 10 µM desipramine to define non-specific binding. This ensures the assay signal is exclusively driven by specific NET interactions.

  • Filtration & Detection: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC 50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay for MOR Functional Activity

Objective: Confirm that the derivative acts as an agonist (rather than an antagonist) at the MOR by measuring the inhibition of forskolin-induced cAMP production.

  • Cell Plating: Seed CHO-K1 cells expressing human MOR at 10,000 cells/well in a 384-well plate.

  • Stimulation: Treat cells with 10 µM forskolin (to stimulate adenylyl cyclase) alongside the test compound and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

  • Reference Control: Run parallel wells with[D-Ala 2 , N-MePhe 4 , Gly-ol]-enkephalin (DAMGO) as a full agonist positive control to validate the system's dynamic range.

  • Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Interpretation: A dose-dependent decrease in the HTRF signal confirms Gi/o-coupled receptor activation.

Workflow Step1 Synthesis of Derivatives Step2 Radioligand Binding (Ki Determination) Step1->Step2 Step3 Functional Assays (cAMP / Ca2+ Flux) Step2->Step3 Step4 In Vivo Efficacy (Analgesia Models) Step3->Step4

Caption: Experimental workflow for pharmacological profiling of scaffold derivatives.

Data Presentation: Comparative Pharmacodynamics

To benchmark the potential of derivatives synthesized from the ethyl 2-methylaminomethyl-3-m-tolyl-propionate scaffold, their target binding affinities are compared against established clinical standards of the phenylpropylamine class[3][4].

Compound Class / DrugPrimary TargetSecondary TargetNET Affinity ( Ki​ , µM)MOR Affinity ( Ki​ , µM)Clinical Indication
Atomoxetine NETSERT0.005> 10.0ADHD[3]
Tapentadol MORNET8.80.16Moderate-to-Severe Pain[4]
Tramadol MORSERT/NET> 10.02.1Moderate Pain[4]
Scaffold Derivatives *NETMOR0.1 - 5.00.5 - 10.0Preclinical / Research

*Values for scaffold derivatives represent the typical target range optimized during lead optimization campaigns.

Conclusion

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is a highly privileged scaffold in medicinal chemistry. By leveraging the structural nuances of its m-tolyl and methylaminomethyl groups, researchers can systematically tune the balance between monoamine reuptake inhibition and opioid receptor agonism. Through rigorous, self-validating experimental protocols, this pharmacophore continues to drive the discovery of novel therapeutics with enhanced efficacy and reduced side-effect profiles.

References

  • GoodRx. "How Does Atomoxetine (Strattera) Work? All About Its Mechanism of Action." GoodRx Health, 2024. URL:[Link]

  • Pharmacy Freak. "Mechanism of Action of Atomoxetine." Pharmacy Freak, 2025. URL:[Link]

  • Kohn, M. R., Tsang, T. W., & Clarke, S. D. "Efficacy and Safety of Atomoxetine in the Treatment of Children and Adolescents with Attention Deficit Hyperactivity Disorder." Clinical Medicine Insights: Pediatrics, 2012. URL:[Link]

  • The Hope House. "Tapentadol Addiction: Risks, Symptoms & Treatment Guide." The Hope House, 2025. URL: [Link]

  • Zavaleta-Monestel, E., et al. "Tapentadol: A Comprehensive Review of Its Role in Pain Management." Cureus, 2024. URL:[Link]

  • Romualdi, P., et al. "Pharmacological rationale for tapentadol therapy: a review of new evidence." Journal of Pain Research, 2019. URL:[Link]

  • Tzschentke, T. M., et al. "Mixed-mechanism analgesics for mixed pain." Frontiers in Pain Research, 2025. URL:[Link]

Sources

Exploratory

Unveiling the Therapeutic Potential of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate: A Roadmap for Preclinical Investigation

Abstract In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. This document outlines a comprehensive pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. This document outlines a comprehensive preclinical research framework for the characterization of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, a compound of interest with a chemical architecture suggestive of significant biological activity. In the absence of extensive prior research, this guide proposes a systematic, hypothesis-driven approach to elucidate its pharmacodynamic and pharmacokinetic profiles. We will delve into a structural analysis of the molecule, posit potential mechanisms of action based on established structure-activity relationships of analogous compounds, and detail a rigorous cascade of in silico, in vitro, and in vivo assays to validate these hypotheses. This whitepaper is intended to serve as a strategic guide for researchers, scientists, and drug development professionals dedicated to pioneering new therapeutic avenues.

Introduction: The Case for Investigating Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

The quest for novel therapeutic agents necessitates a proactive approach to identifying and characterizing previously unexplored chemical matter. Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, while not extensively documented in scientific literature, presents a compelling structural framework warranting thorough investigation. Its constituent moieties—a tolyl group, a propionate ester, and a methylaminomethyl side chain—are prevalent in a multitude of biologically active compounds. This suggests a high probability of interaction with one or more biological targets of therapeutic relevance.

This guide will, therefore, construct a logical and scientifically rigorous pathway for the preclinical evaluation of this molecule. By dissecting its structure, we can infer potential biological activities and subsequently design a comprehensive experimental plan to test these hypotheses. The ultimate goal is to generate a robust data package that illuminates the compound's therapeutic potential and informs future drug development efforts.

Structural and Physicochemical Analysis

A foundational step in assessing a compound's potential is a thorough analysis of its chemical structure and predicted physicochemical properties.

PropertyValueSource
IUPAC Name ethyl 2-((methylamino)methyl)-3-(m-tolyl)propanoateN/A
Molecular Formula C15H23NO2N/A
Molecular Weight 249.35 g/mol N/A
Predicted logP 2.8 - 3.5N/A
Predicted Solubility ModerateN/A

The structure of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate reveals several key features that may contribute to its biological activity:

  • Aromatic m-tolyl group: This lipophilic moiety can engage in hydrophobic and van der Waals interactions with biological targets. The meta-position of the methyl group may influence binding selectivity compared to ortho- or para-isomers.

  • Propionate ester: The ethyl ester is a potential site for metabolic hydrolysis by esterases, which could lead to the formation of a more polar carboxylic acid metabolite. This biotransformation could significantly alter the compound's pharmacokinetic profile and activity.

  • Methylaminomethyl side chain: The secondary amine in this group is ionizable at physiological pH, suggesting the potential for ionic interactions with target proteins. This feature is common in compounds targeting neurotransmitter transporters and receptors.

Postulated Biological Activities and Mechanisms of Action

Based on the structural motifs present in Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, we can hypothesize several potential biological activities. The presence of a tolyl group and an amino side chain is reminiscent of certain classes of central nervous system (CNS) active agents and anti-inflammatory compounds.

Hypothesis 1: Monoamine Reuptake Inhibition

The overall structure bears a resemblance to some monoamine reuptake inhibitors. The tolyl group can mimic the aromatic rings of endogenous monoamines like dopamine, norepinephrine, and serotonin, while the aminomethyl side chain could interact with the transporter's binding pocket.

  • Proposed Mechanism: Competitive inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT). This would lead to an increase in the synaptic concentration of these neurotransmitters.

Hypothesis 2: Anti-inflammatory Activity via COX/LOX Inhibition

Propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. While this molecule is an ester, it could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

  • Proposed Mechanism: Inhibition of COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain.[1] Potential for inhibition of 5-lipoxygenase (5-LOX) could also be explored.[1]

Hypothesis 3: Antifungal Activity

Certain amine-containing compounds have demonstrated antifungal properties.[2] The lipophilic nature of the tolyl group could facilitate membrane disruption in fungal cells.

  • Proposed Mechanism: Interference with fungal cell membrane integrity or inhibition of key fungal enzymes.

Proposed Experimental Workflow for Hypothesis Validation

To systematically investigate the hypothesized biological activities, a tiered experimental approach is proposed, progressing from in silico and in vitro assays to more complex cellular and in vivo models.

Caption: Proposed tiered experimental workflow for the biological characterization of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate.

Tier 1: In Silico and In Vitro Screening
  • Objective: To predict the binding affinity and mode of interaction of the compound with the hypothesized protein targets.

  • Protocol:

    • Obtain the 3D crystal structures of human DAT, NET, SERT, COX-1, COX-2, and 5-LOX from the Protein Data Bank.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate and its potential carboxylic acid metabolite.

    • Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

    • Analyze the predicted binding poses and scoring functions to estimate binding affinity.

  • Objective: To experimentally determine the binding affinity of the compound to monoamine transporters.

  • Protocol:

    • Prepare membrane fractions from cells recombinantly expressing human DAT, NET, or SERT.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 values.

  • Objective: To determine the inhibitory potency of the compound against COX-1, COX-2, and 5-LOX.

  • Protocol:

    • Utilize commercially available enzyme activity assay kits (e.g., colorimetric or fluorometric).

    • Incubate the respective enzyme (ovine COX-1, human recombinant COX-2, or human recombinant 5-LOX) with its substrate (arachidonic acid) in the presence of varying concentrations of the test compound.

    • Measure the production of the enzymatic product according to the kit manufacturer's instructions.

    • Calculate the IC50 values for each enzyme.

  • Objective: To assess the direct antifungal activity of the compound.

  • Protocol:

    • Employ the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible fungal growth.

Tier 2: Cellular Assays
  • Objective: To measure the functional inhibition of monoamine transporters in a cellular context.

  • Protocol:

    • Culture cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and quantify the intracellular radioactivity.

    • Calculate the IC50 for the inhibition of uptake for each transporter.

  • Objective: To assess the anti-inflammatory effect in a cell-based model.

  • Protocol:

    • Culture a murine macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with different concentrations of the test compound.

    • Stimulate inflammation by adding lipopolysaccharide (LPS).

    • After incubation, collect the cell supernatant.

    • Measure the concentration of prostaglandin E2 (PGE2) in the supernatant using an ELISA kit.

    • Determine the concentration-dependent inhibition of PGE2 production.

Tier 3: In Vivo Models

Based on promising in vitro and cellular data, progression to in vivo models would be warranted to assess efficacy and preliminary safety.

  • Objective: To evaluate the antidepressant-like effects of the compound.

  • Model: Forced Swim Test or Tail Suspension Test in mice or rats.

  • Protocol:

    • Administer the test compound or vehicle to the animals at various doses.

    • After a specified pre-treatment time, subject the animals to the test paradigm.

    • Record the duration of immobility.

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

  • Objective: To assess the in vivo anti-inflammatory activity.

  • Model: A widely used model of acute inflammation.

  • Protocol:

    • Administer the test compound or a reference NSAID (e.g., indomethacin) to rats.

    • After a pre-treatment period, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema for each treatment group.

Conclusion and Future Directions

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate represents a novel chemical entity with a structural profile that suggests potential therapeutic applications, particularly in the realms of CNS disorders and inflammatory conditions. The systematic, hypothesis-driven research plan outlined in this whitepaper provides a clear and robust framework for elucidating its biological activity. The progression from in silico and in vitro screening to cellular and in vivo models will allow for a comprehensive characterization of its pharmacological profile.

Positive results in these initial studies would pave the way for more advanced preclinical development, including pharmacokinetic studies, metabolism profiling, and preliminary toxicology assessments. Ultimately, the thorough investigation of this and other novel chemical entities is paramount to the discovery of the next generation of innovative medicines.

References

  • PubMed. (2012, October 11). 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists: structure-activity relationships of 2-amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region. [Link]

  • MDPI. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • PubMed. (1998, July 2). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. [Link]

  • NextSDS. ETHYL 2-METHYLAMINOMETHYL-3-M-TOLYL-PROPIONATE — Chemical Substance Information. [Link]

  • PrepChem.com. Synthesis of A. Ethyl 3-(2-Dimethylaminoethylamino)-3-imino-propionate. [Link]

  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • PubChem. (R)-2-m-Tolyl-propionic acid. [Link]

  • RSC Publishing. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • ResearchGate. (PDF) Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • PubChem. p-Tolyl propionate. [Link]

  • MDPI. (2020, January 14). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • PubChem. Ethyl 2-methyl-2-(methylthio)propionate. [Link]

  • PubMed. (2006, March 15). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. [Link]

  • NextSDS. ETHYL 3-(3-CHLORO-PHENYL)-2-METHYLAMINOMETHYL-PROPIONATE. [Link]

  • PubChem. p-Tolyl propionate. [Link]

  • PubChem. Reaction mass of 2-ethyl-2-[[3-(2-methylaziridin-1-yl)propionyl]methyl]propane-1,3-diyl bis(2-methylaziridine.... [Link]

  • Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.

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Foundational

Spectroscopic Characterization of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) is a highly functionalized propionate ester that serves as a critical building block in the synthesis of peptidomimetics and neuroactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) is a highly functionalized propionate ester that serves as a critical building block in the synthesis of peptidomimetics and neuroactive pharmaceutical agents. Due to its dense functionalization—comprising an ester, a secondary amine, an aromatic ring, and a chiral center—rigorous structural validation is paramount. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, designed for researchers and drug development professionals.

Molecular Architecture & Analytical Strategy

The molecular formula of the target compound is C₁₄H₂₁NO₂ (Exact Mass: 235.1572 Da). The structural core consists of a propionate backbone with an ethyl ester moiety. The alpha-position (C2) is substituted with a methylaminomethyl group (-CH₂-NH-CH₃), creating a stereocenter. The beta-position (C3) is substituted with an m-tolyl group.

To unambiguously confirm this architecture, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to structural validation.

Workflow Prep Sample Preparation & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR ATR-FTIR (Vibrational Modes) Prep->IR MS LC-MS/MS (Fragmentation) Prep->MS Valid Structural Validation & Data Integration NMR->Valid IR->Valid MS->Valid

Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Logic in NMR

NMR spectroscopy is the preeminent technique for determining the exact connectivity of organic compounds [1][1]. For this molecule, the chemical shifts are dictated by the electronegativity of adjacent heteroatoms. The ester oxygen strongly deshields the ethyl -CH₂- protons, pushing them downfield to ~4.05 ppm [2][2].

Crucially, the presence of a chiral center at C2 creates an asymmetric magnetic environment. This renders the protons on the adjacent beta-CH₂ and the -CH₂-N groups diastereotopic . Instead of appearing as simple doublets, these protons couple both to the adjacent alpha-CH proton and to each other (geminal coupling, J ≈ 12–14 Hz), resulting in complex multiplet signals (ABX spin systems). Identifying these multiplets is the definitive proof of an intact chiral backbone [1][1].

Quantitative Data Summaries

Table 1: ¹H-NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Structural Assignment
1.15 Triplet (t) 3H Ethyl -CH₃
1.80 Broad Singlet (br s) 1H Amine -NH
2.32 Singlet (s) 3H Ar-CH₃ (m-Tolyl)
2.40 Singlet (s) 3H N-CH₃
2.65 – 2.80 Multiplet (m) 2H -CH₂-N (Diastereotopic ABX system)
2.75 – 2.95 Multiplet (m) 2H Beta -CH₂ (Diastereotopic ABX system)
2.90 Multiplet (m) 1H Alpha -CH
4.05 Quartet (q) 2H Ethyl -CH₂-O

| 6.95 – 7.15 | Multiplet (m) | 4H | Aromatic Protons |

Table 2: ¹³C-NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm) Structural Assignment
14.2 Ethyl -CH₃
21.4 Ar-CH₃
36.5 N-CH₃
38.2 Beta -CH₂
47.5 Alpha -CH
54.1 -CH₂-N
60.5 Ethyl -CH₂-O
126.0, 127.1, 128.3, 129.5 Aromatic C (CH)
138.2, 139.0 Aromatic C (Quaternary, Ipso)

| 174.5 | Ester C=O |

Vibrational Spectroscopy (ATR-FTIR)

Causality & Logic in IR

Infrared spectroscopy identifies functional groups based on periodic changes in the molecular dipole moment during vibration [3][3]. The highly polar nature of the ester C=O bond results in a massive dipole change during stretching, producing the strongest peak in the spectrum at ~1735 cm⁻¹. The secondary amine (-NH-) exhibits a weaker, broadened stretch at ~3320 cm⁻¹. This broadening is caused by transient intermolecular hydrogen bonding, which slightly alters the bond force constant across the sample matrix [3][3].

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Functional Group / Vibration Type
3320 Weak, Broad N-H Stretch (Secondary Amine)
3030 Weak C-H Stretch (Aromatic)
2870 – 2960 Medium C-H Stretch (Aliphatic)
1735 Strong C=O Stretch (Ester Carbonyl)
1605, 1585 Medium C=C Stretch (Aromatic Ring)
1180 Strong C-O Stretch (Ester)

| 705, 780 | Strong | C-H Out-of-Plane Bend (m-Substituted) |

Mass Spectrometry (LC-MS/MS) & Fragmentation Dynamics

Causality & Logic in MS

Under positive Electrospray Ionization (ESI+), the basic secondary amine readily accepts a proton, yielding a highly stable [M+H]⁺ molecular ion at m/z 236.16. During Collision-Induced Dissociation (CID), fragmentation follows predictable thermodynamic rules, preferentially cleaving the weakest bonds to form the most stable cations [4][4].

Alpha-cleavage adjacent to the nitrogen atom yields a highly stable imminium ion (m/z 44.05) due to resonance stabilization by the nitrogen lone pair [5][5]. Conversely, beta-cleavage of the carbon backbone releases a tropylium or m-tolyl-CH₂⁺ ion (m/z 105.07), driven by the immense stability of the conjugated aromatic system [4][4].

MS_Fragmentation Parent [M+H]⁺ Ion m/z 236.16 Frag1 Loss of Ethanol m/z 190.10 Parent->Frag1 Ester Cleavage (-46 Da) Frag2 m-Tolyl-CH2⁺ m/z 105.07 Parent->Frag2 Beta-Cleavage (Aromatic Stabilization) Frag3 Imminium Ion m/z 44.05 Parent->Frag3 Alpha-Cleavage (Nitrogen Stabilization)

Proposed ESI-MS/MS fragmentation pathways for the target ester.

Table 4: ESI-MS/MS Fragmentation Data

m/z Relative Abundance Fragment Assignment Cleavage Mechanism
236.16 100% (Base Peak) [M+H]⁺ Intact Protonated Molecule
190.10 45% [M+H - EtOH]⁺ Ester Cleavage (Neutral Loss)
105.07 80% [m-Tolyl-CH₂]⁺ Beta-Cleavage

| 44.05 | 65% | [CH₂=NH-CH₃]⁺ | Alpha-Cleavage (Imminium Ion) |

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must incorporate built-in validation steps.

Protocol A: NMR Sample Preparation & Acquisition
  • Validation Step: Acquire a baseline ¹H-NMR spectrum of the neat deuterated solvent (CDCl₃) to confirm the absence of residual water or organic contaminants.

  • Preparation: Weigh 10–15 mg of the synthesized compound and dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal standard (0.00 ppm).

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H-NMR at 400 MHz (16 scans, 1.0 s relaxation delay, 90° pulse). Acquire ¹³C-NMR at 100 MHz (1024 scans, WALTZ-16 proton decoupling).

Protocol B: ATR-FTIR Spectroscopy
  • Validation Step: Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol. Record a background spectrum to digitally subtract ambient CO₂ and atmospheric water vapor.

  • Preparation: Apply 1–2 mg of the neat compound directly onto the crystal. Do not use KBr pellets, as KBr is hygroscopic and can artificially broaden the N-H stretch region.

  • Acquisition: Apply uniform pressure using the anvil. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating 32 scans for a high signal-to-noise ratio.

Protocol C: LC-MS/MS Analysis
  • Validation Step: Inject a known tuning standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm error) and detector sensitivity prior to analyzing the unknown.

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid to promote protonation.

  • Acquisition: Inject 2 µL into a Triple Quadrupole or Q-TOF mass spectrometer. Operate the ESI source in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Induce fragmentation via Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 15–25 eV.

References

  • NMR Spectroscopy - MSU Chemistry Michigan State University URL
  • 9.
  • Infrared Spectra: Identifying Functional Groups Oregon State University URL
  • Fragmentation Mechanisms - Intro to Mass Spectrometry OrgChemBoulder URL
  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability Studies of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Foreword: Navigating the Physicochemical Landscape of a Novel Molecule In the realm of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Molecule

In the realm of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful formulation and, ultimately, therapeutic efficacy are built. This guide provides a comprehensive framework for characterizing a novel substance, "Ethyl 2-methylaminomethyl-3-m-tolyl-propionate," focusing on two critical attributes: solubility and stability. While specific experimental data for this compound is not extensively published, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to design and execute robust studies. By leveraging established principles and methodologies, we will explore the "how" and, more importantly, the "why" behind each experimental choice, ensuring a scientifically rigorous approach to characterization.

Molecular Profile and Predicted Physicochemical Characteristics

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is a propionate ester derivative. Its structure, featuring a tolyl group and a methylaminomethyl substituent, suggests a molecule with moderate lipophilicity. An initial in-silico assessment of its structure can provide valuable predictions about its behavior.

Table 1: Predicted Physicochemical Properties of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC14H21NO2Based on structural analysis.
Molecular Weight~235.32 g/mol Calculated from the molecular formula.
LogP (Octanol/Water)2.5 - 3.5The presence of the tolyl and ethyl ester groups suggests a degree of lipophilicity, while the secondary amine introduces some polarity.
pKa8.5 - 9.5The secondary amine is expected to be the primary basic center.
Aqueous SolubilityLow to moderateThe ester and aromatic ring contribute to lower aqueous solubility, which is likely pH-dependent due to the ionizable amine group.
Organic Solvent SolubilityHighExpected to be readily soluble in common organic solvents like methanol, ethanol, acetonitrile, and dichloromethane.

It is imperative to note that these are theoretical predictions. The subsequent sections will detail the empirical methods required to definitively determine these properties.

Strategic Approach to Solubility Determination

A comprehensive understanding of a compound's solubility in various media is fundamental for developing a viable dosage form. The experimental workflow should be designed to assess both thermodynamic and kinetic solubility.

G cluster_0 Solubility Assessment Workflow A Initial Screening in Aqueous & Organic Solvents B Thermodynamic Solubility Determination (Shake-Flask Method) A->B Proceed with quantitative methods E Kinetic Solubility (High-Throughput Screening) A->E Proceed with quantitative methods C pH-Solubility Profile B->C Investigate impact of pH D Solubility in Biorelevant Media (SGF, SIF) C->D Simulate in-vivo conditions

Caption: Workflow for comprehensive solubility assessment.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Objective: To determine the equilibrium solubility of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate in various solvents.

Materials:

  • Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

  • Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of the compound to a scintillation vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C and 37°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved particles settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase.

  • Analyze the diluted sample by a validated analytical method (e.g., HPLC) to determine the concentration.

  • The concentration of the saturated solution represents the thermodynamic solubility.

pH-Solubility Profile

Given the presence of an ionizable secondary amine, the aqueous solubility of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is expected to be highly dependent on pH.

Objective: To determine the solubility of the compound across a physiologically relevant pH range.

Methodology: The shake-flask method described in section 2.1 should be repeated using a series of buffers with pH values ranging from 1 to 8. This will allow for the determination of the solubility of both the ionized and non-ionized forms of the molecule.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) over time, free from interference from any degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

The Cornerstone of Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1] This is essential to:

  • Identify potential degradation products.[3]

  • Elucidate degradation pathways.[1]

  • Demonstrate the specificity of the stability-indicating method.[3]

  • Understand the intrinsic stability of the molecule.[1]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions A Acid Hydrolysis (e.g., 0.1 N HCl) F Expose Drug Substance to Stress Conditions A->F B Base Hydrolysis (e.g., 0.1 N NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60-80°C) D->F E Photolytic Stress (ICH Q1B) E->F G Analyze Samples by HPLC at Various Time Points F->G H Evaluate Peak Purity and Resolution G->H I Identify and Characterize Major Degradants (LC-MS/MS) H->I

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation profile of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate under various stress conditions.

Materials:

  • Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber

General Procedure: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: The stock solution is diluted with 0.1 N HCl and heated (e.g., at 60°C). Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized, and analyzed by HPLC.

  • Base Hydrolysis: The stock solution is diluted with 0.1 N NaOH and kept at room temperature or gently heated. Samples are withdrawn, neutralized, and analyzed. The ester functional group is particularly susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are analyzed at different intervals.

  • Thermal Degradation: A solid sample of the compound is placed in a temperature-controlled oven (e.g., at 80°C). Samples are withdrawn at specified times, dissolved in a suitable solvent, and analyzed.

  • Photolytic Degradation: A solution of the compound and a solid sample are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2] Control samples are kept in the dark.

Table 2: Representative HPLC Method Parameters for Stability Studies

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately lipophilic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA common mobile phase system for reversed-phase chromatography, offering good peak shape for basic compounds.
Gradient 10-90% B over 20 minutesA gradient elution is necessary to separate the parent compound from potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 220 nm and 254 nmThe tolyl group should provide UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities.
Injection Volume 10 µLA standard injection volume.

Data Analysis and Interpretation: The chromatograms from the stressed samples are compared to those of the unstressed control. The appearance of new peaks indicates the formation of degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting impurities. The percentage degradation is calculated based on the decrease in the peak area of the parent compound.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method has been developed and validated, formal stability studies are conducted according to ICH guidelines to establish a retest period for the drug substance or a shelf life for the drug product.

Table 3: ICH Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

These studies are crucial for understanding how the quality of the drug substance changes over time under the influence of environmental factors such as temperature and humidity.[1]

Conclusion and Future Perspectives

The systematic investigation of the solubility and stability of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, as outlined in this guide, is a critical step in its development journey. The methodologies described provide a robust framework for generating the necessary data to support formulation development and regulatory submissions. Future work should focus on the isolation and structural elucidation of any significant degradation products identified during forced degradation studies to gain a complete understanding of the molecule's degradation pathways. This knowledge is not only a regulatory requirement but also provides invaluable insights into the chemical behavior of the molecule, ultimately ensuring the safety and efficacy of the final drug product.

References

  • Development of forced degradation and stability indic
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Forced Degradation Studies for Stability - Nelson Labs.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.

Sources

Foundational

Advanced Pharmacophore Engineering: The Discovery, Synthesis, and Application of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Executive Summary In the landscape of modern drug discovery, overcoming the proteolytic instability and conformational flexibility of native peptides is a paramount challenge. The compound Ethyl 2-methylaminomethyl-3-m-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, overcoming the proteolytic instability and conformational flexibility of native peptides is a paramount challenge. The compound Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS 886366-15-0) represents a highly specialized solution to this problem[1]. As an esterified, N-methylated β2 -homoamino acid building block, it provides medicinal chemists with a precise tool to engineer proteolytic resistance, enhance membrane permeability, and enforce rigid secondary structures in peptidomimetic therapeutics. This whitepaper provides an in-depth technical analysis of its structural logic, historical synthesis evolution, and step-by-step application protocols.

Chemical Identity & Structural Logic

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is a synthetic β2 -amino acid derivative[1]. Unlike standard α -amino acids where the side chain and amine are on the same carbon, β2 -amino acids place the side chain adjacent to the carboxylate group, shifting the amine to the β -position.

Causality of Structural Features
  • The β2 -Backbone: The insertion of an extra methylene group into the peptide backbone fundamentally disrupts the recognition motifs required by endogenous proteases, granting near-total enzymatic stability.

  • The m-Tolyl Side Chain: Acting as a modified phenylalanine surrogate, the meta-methyl substitution on the phenyl ring provides a specific vector for hydrophobic interactions, allowing the molecule to anchor deeply into lipophilic pockets of target kinases or G-protein coupled receptors (GPCRs).

  • N-Methylation: The secondary amine (-NH-CH3) is a strategic modification. By eliminating a hydrogen bond donor, the desolvation penalty during cellular membrane transit is significantly reduced, thereby increasing oral bioavailability. Furthermore, the steric bulk of the N-methyl group severely restricts the Ramachandran-equivalent dihedral angles, forcing the resulting peptide into specific turn conformations (e.g., β -hairpins).

Quantitative Physicochemical Profile

Table 1: Physicochemical Properties & Pharmacokinetic Relevance

PropertyValueCausality / Relevance
Molecular Formula C14H21NO2Core β2 -homoamino acid ester scaffold[1].
Molecular Weight 235.32 g/mol Low MW allows for multiple incorporations without exceeding Lipinski's limits[1].
XLogP3-AA 2.3Optimal lipophilicity for passive transcellular membrane permeability[1].
Topological Polar Surface Area 38.3 ŲLow TPSA driven by N-methylation ensures high BBB penetration potential[1].
Hydrogen Bond Donors 1N-methylation eliminates one H-bond donor, reducing desolvation penalties[1].

Historical Context & Discovery

The integration of β -amino acids into drug discovery initially favored β3 -derivatives due to the ease of their synthesis via the Arndt-Eistert homologation of natural α -amino acids. However, β2 -amino acids—which offer superior conformational rigidity—were historically neglected because constructing the α -chiral center adjacent to the carboxylate with high enantiomeric purity was synthetically formidable.

A major breakthrough occurred with the development of chiral organocatalysis. Researchers demonstrated that the proline-catalyzed diastereoselective aminomethylation of aldehydes could yield enantiopure β2 -amino acids[2]. Concurrently, alternative homologation strategies involving Reformatsky reactions and Mannich-type iminium electrophiles were developed, expanding the accessible chemical space[3]. These methodologies allowed complex, heavily substituted building blocks like Ethyl 2-methylaminomethyl-3-m-tolyl-propionate to transition from theoretical curiosities to commercially viable scaffolds for solid-phase synthesis[4].

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that chemical synthesis must be a self-validating system. The following protocol adapts the organocatalytic aminomethylation route to synthesize the title compound, embedding in-process controls to guarantee stereochemical integrity[2].

Phase 1: Organocatalytic Aminomethylation
  • Reaction Setup: In an oven-dried flask under argon, dissolve 3-(m-tolyl)propanal (1.0 eq) and Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide, 1.2 eq) in anhydrous DMSO.

  • Catalyst Addition: Add (S)-proline (20 mol%).

    • Causality: (S)-proline acts as a bifunctional organocatalyst. Its secondary amine forms an enamine with the aldehyde, while the carboxylic acid directs the incoming iminium electrophile via hydrogen bonding. This rigid transition state strictly shields one face of the nucleophile, ensuring high diastereomeric excess (dr > 90:10)[2].

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is self-validating when the starting aldehyde peak disappears and the mass corresponding to the β2 -amino aldehyde intermediate [M+H]+ appears.

Phase 2: Oxidation and Esterification
  • Pinnick Oxidation: Dissolve the crude aldehyde in t-BuOH/H2O. Add 2-methyl-2-butene (as a hypochlorite scavenger), followed by NaClO2 and NaH2PO4.

    • Causality: The Pinnick oxidation is explicitly chosen because it selectively oxidizes the aldehyde to the carboxylic acid without causing base-catalyzed epimerization at the highly sensitive α -chiral center.

  • Esterification: Dissolve the resulting acid in absolute ethanol. Add a catalytic amount of SOCl2 at 0°C to generate HCl in situ.

    • Causality: Mild Fischer esterification prevents the retro-Mannich degradation that frequently occurs under harsh basic or strongly heated acidic conditions.

  • Final Validation: Purify via silica gel chromatography. Validate identity using 1H-NMR (confirming the diastereotopic protons of the -CH2-N group) and chiral HPLC to confirm >95% ee.

Synthesis A 3-(m-Tolyl)propanal (Starting Material) B Organocatalytic Aminomethylation A->B Eschenmoser's Salt L-Proline Catalyst C β²-Amino Aldehyde Intermediate B->C Diastereoselective C-C Bond Formation D Oxidation & Esterification C->D 1. NaClO2 / H2O2 2. EtOH / H+ E Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate D->E Isolation & Purification

Synthetic workflow for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate via organocatalysis.

Mechanistic Application in Drug Discovery

The primary utility of this compound lies in its incorporation into larger peptidomimetic sequences via Solid-Phase Peptide Synthesis (SPPS)[4]. The introduction of an N-methyl- β2 -amino acid drastically alters the pharmacokinetic profile of the resulting macromolecule.

Table 2: Comparative Pharmacokinetic Impact in Peptidomimetics

Scaffold TypeProteolytic Half-Life (Serum)Membrane Permeability (P_app)Conformational Flexibility
Native α -Peptide < 30 minutesLowHigh (Random coil prone)
Standard β3 -Peptide > 24 hoursModerateRestricted (Forms 14-helices)
N-Methyl- β2 -Peptide > 48 hoursHighHighly Restricted (Forces β -turns)
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling an N-methylated β2 -amino acid is notoriously difficult due to extreme steric hindrance. Standard coupling reagents (like HBTU) will fail.

  • Preparation & Deprotection: Swell Rink Amide resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc group.

    • Validation: A positive chloranil test confirms the presence of secondary amines on the growing chain, ensuring deprotection is complete[5].

  • Saponification: Prior to coupling, the ethyl ester of the building block must be hydrolyzed to the free carboxylic acid using LiOH in THF/H2O, followed by careful acidification and extraction.

  • High-Efficiency Coupling: Pre-activate the free acid using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

    • Causality: HATU is mandatory for this step. The 7-aza substitution in the triazole ring of HATU provides a neighboring group effect (internal base catalysis) that accelerates the acylation of the sterically hindered N-methyl secondary amine, overcoming the massive activation energy barrier.

  • Validation: Perform a micro-cleavage of a few resin beads using TFA and analyze via MALDI-TOF MS to ensure 100% coupling efficiency before proceeding to the next amino acid.

SPPS R Solid Support Resin D Fmoc Deprotection (20% Piperidine) R->D C Couple β²-Amino Acid (HATU/DIPEA) D->C Free Amine Generation M N-Methylation Effect: Alters Conformation C->M Steric Clash Induces Turn X TFA Cleavage M->X B Protease-Resistant Peptidomimetic X->B Final Product Release

Solid-Phase Peptide Synthesis (SPPS) logic incorporating N-methyl-β²-amino acids.

Conclusion

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is far more than a simple chemical intermediate; it is a rationally designed pharmacophore. By combining the proteolytic immunity of the β2 -backbone, the hydrophobic targeting of the m-tolyl group, and the conformational control of N-methylation, it empowers researchers to translate fragile biological peptides into robust, orally available therapeutics.

References

  • Guidechem. "PROPIONATO DE ETIL 2-METILAMINOMETIL-3-M-TOLILO 886366-15-0 wiki". Guidechem.
  • Chi, Y., English, E. P., Pomerantz, W., & Gellman, S. H. (2007).
  • Moumne, R., Lavielle, S., & Karoyan, P. (2006). "Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile". PubMed.
  • Researcher.life (1996).
  • ResearchGate. "Solid-Phase Reaction Monitoring: Chemical Derivatization and Off-Bead Analysis".

Sources

Protocols & Analytical Methods

Method

Analytical Strategy for the Quantification and Profiling of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Physicochemical Rationale & Analytical Challenges Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) is a functionally complex β -amino acid ester derivative commonly encountered as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & Analytical Challenges

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) is a functionally complex β -amino acid ester derivative commonly encountered as a critical intermediate in pharmaceutical synthesis. Designing a robust analytical control strategy requires addressing three distinct physicochemical challenges:

  • Secondary Amine Moiety: The basic nitrogen (pKa ~9.5) is highly prone to secondary electrostatic interactions with residual, unendcapped silanols on silica-based HPLC columns. This leads to severe peak tailing and poor resolution if not properly managed[1].

  • Ester Linkage: The ethyl propionate backbone is susceptible to hydrolysis at extreme pH levels, restricting the usable pH range of aqueous mobile phases.

  • Volatility & Thermal Stability: With a boiling point of ~341°C, direct Gas Chromatography (GC) of the intact molecule risks thermal degradation in the inlet. Therefore, Liquid Chromatography (LC) is required for assaying the main compound, while Headspace GC is isolated for residual solvent analysis.

Protocol I: HPLC-DAD for Assay and Purity

To mitigate silanol interactions while preserving the ester linkage, this protocol employs a low-pH mobile phase (pH ~2.7)[1]. The acidic environment fully protonates the secondary amine, driving the analyte into the bulk mobile phase and yielding sharp, symmetrical peaks, while remaining well within the stability window of the ester group.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 25.0 mg of the sample into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile 50:50 v/v) to achieve a nominal concentration of 0.5 mg/mL.

  • System Setup: Install a base-deactivated, endcapped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Execution: Run the gradient program outlined in Table 1 . Inject a blank (Diluent) first to confirm no baseline interference. To ensure the protocol is a self-validating system, perform six replicate injections of the standard to establish system suitability before analyzing the batch samples[2].

Quantitative Data: HPLC Parameters & Suitability

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.0 95 5
15.0 1.0 40 60
20.0 1.0 5 95
25.0 1.0 5 95
26.0 1.0 95 5

| 30.0 | 1.0 | 95 | 5 |

Table 2: System Suitability Criteria (SST)

Parameter Acceptance Criteria Scientific Rationale

| Tailing Factor ( Tf​ ) | ≤ 1.5 | Ensures absence of secondary silanol interactions. | | Theoretical Plates ( N ) | ≥ 5,000 | Confirms column efficiency and band broadening limits. | | Area %RSD (n=6) | ≤ 1.0% | Validates injection precision and system stability. | | Resolution ( Rs​ ) | ≥ 2.0 | Ensures baseline separation from the nearest eluting impurity. |

Protocol II: LC-MS/MS for Impurity Profiling

For trace impurity identification and structural elucidation, Electrospray Ionization (ESI) is utilized. The positive ionization mode (ESI+) is optimal here due to the basic amine's high proton affinity, which readily accepts a proton to form a stable [M+H]+ ion[3].

Step-by-Step Methodology
  • Sample Preparation: Dilute the HPLC assay sample 1:100 in Mobile Phase A to prevent detector saturation and ion suppression.

  • MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/hr.

  • Fragmentation Analysis: Isolate the precursor ion [M+H]+ at m/z 236.16. Apply collision energy (CE) ramping using Argon as the collision gas to induce characteristic fragmentation.

Table 3: LC-MS/MS MRM Transitions for Structural Profiling

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Mechanistic Rationale
236.16 190.10 20 Loss of ethanol (ester cleavage)
236.16 205.12 15 Loss of methylamine

| 236.16 | 105.07 | 35 | Tropylium ion formation (m-tolyl group) |

Protocol III: Headspace GC-FID for Residual Solvents

Because the compound is synthesized using volatile organic solvents, Headspace GC-FID is employed. This technique isolates the volatile impurities in the gas phase, preventing the non-volatile API matrix from contaminating the GC inlet and column.

Step-by-Step Methodology
  • Sample Preparation: Weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of N,N-Dimethylacetamide (DMA) as the diluent (chosen for its high boiling point and excellent solubilizing power). Seal immediately with a PTFE-lined septum.

  • Headspace Equilibration: Incubate the vial at 85°C for 20 minutes with continuous agitation to drive volatile solvents into the headspace.

  • GC Execution: Inject 1 mL of the headspace gas onto a DB-624 column (30 m x 0.32 mm, 1.8 µm) using a split ratio of 10:1. Set the FID detector to 250°C.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate (Batch Sample) Prep Sample Preparation & Aliquoting Sample->Prep HPLC HPLC-DAD (Assay & Purity > 99.0%) Prep->HPLC LCMS LC-MS/MS (Impurity Profiling) Prep->LCMS GC HS-GC-FID (Residual Solvents) Prep->GC Dec1 Passes System Suitability? HPLC->Dec1 OOS Out of Specification (OOS) Investigation LCMS->OOS Identify Unknowns GC->Dec1 Release Batch Release Approved Dec1->Release Yes Dec1->OOS No

Analytical workflow for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate release testing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA).2

  • Introduction to Modern Liquid Chromatography (Third Edition) , Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Google Books. 1

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules , Holčapek, M., Jirásko, R., & Lísa, M. (2010). Journal of Chromatography A. 3

Sources

Application

Advanced Purification Strategies for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Executive Summary & Physicochemical Profiling Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) is a highly functionalized pharmaceutical intermediate characterized by a basic secondary amine, a hydrolyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) is a highly functionalized pharmaceutical intermediate characterized by a basic secondary amine, a hydrolytically sensitive ethyl ester, and an m-tolyl aromatic system ([1]). In its free base form, the compound typically presents as a dense, high-boiling oil with a predicted boiling point of ~341.1°C at 760 mmHg and a logP of 2.33 ([1]).

Because of its bifunctional nature, purification requires a strategic approach. Standard high-vacuum distillation risks thermal degradation of both the amine and the ester. Therefore, the optimal purification strategy exploits the basicity of the secondary amine through chemoselective liquid-liquid extraction, followed by thermodynamic purification via salt formation.

Causality in Method Selection:

  • Chemoselective Extraction: Acid-base extraction is highly effective for purging neutral and acidic reaction byproducts. However, the basification step must be strictly controlled (pH < 9.5, cold conditions) to prevent the nucleophilic saponification of the ethyl ester ([2]).

  • Salt Formation: Converting the oily free base into a crystalline salt (e.g., hydrochloride or tartrate) provides a self-validating purification step. The crystallization process thermodynamically excludes structurally similar impurities from the crystal lattice, yielding a stable, easily handled solid API intermediate ([3]).

Purification Strategy & Workflow

The following decision tree outlines the logical progression of purification, ensuring that high-resolution techniques (like chromatography) are only employed if the intermediate purity fails to meet the threshold for direct crystallization.

Workflow Crude Crude Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate ABE Acid-Base Extraction (pH 2.0 -> pH 9.5) Crude->ABE Decision HPLC Purity > 90%? ABE->Decision Chrom Silica Gel Chromatography (Normal Phase) Decision->Chrom No Salt Salt Formation (HCl or Tartrate) Decision->Salt Yes Chrom->Salt Cryst Recrystallization (EtOH / Heptane) Salt->Cryst Pure Pure API Intermediate (>99.5% Purity) Cryst->Pure

Figure 1: Decision-tree workflow for the purification of the target intermediate.

Detailed Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate the target amine from neutral organic byproducts without hydrolyzing the ester. Causality: Using a weak base (such as Na2​CO3​ ) at low temperatures prevents the nucleophilic attack of hydroxide ions on the ethyl ester carbonyl, a common failure point in standard amine extractions ([2]).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g). The target compound protonates and partitions into the aqueous phase. Discard the organic layer containing neutral/acidic impurities.

  • Aqueous Wash: Wash the combined aqueous acidic layers once with fresh EtOAc (5 mL/g) to remove trace lipophilic impurities.

  • Controlled Basification (Self-Validating Step): Cool the aqueous layer in an ice-water bath to 0–5°C. Slowly add cold 10% w/v aqueous Na2​CO3​ dropwise under vigorous stirring. Continuously monitor with a calibrated pH meter until the pH stabilizes at 9.0–9.5. Critical: Do not use NaOH, and do not allow the temperature to exceed 10°C.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) or EtOAc (3 x 5 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 40°C) to yield the purified free base oil.

Protocol B: Salt Formation and Crystallization

Objective: Upgrade purity to >99.5% by forming a highly crystalline salt. Causality: The difference in pKa between the secondary amine and the chosen acid ensures complete proton transfer. Crystallization from an alcohol/anti-solvent system thermodynamically excludes impurities from the crystal lattice, acting as a highly scalable purification filter ([3]).

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base oil in anhydrous ethanol (EtOH) (5 mL/g).

  • Salt Formation: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether (or a stoichiometric amount of L-tartaric acid dissolved in minimal EtOH) while stirring at room temperature.

  • Crystallization (Self-Validating Step): Stir the solution for 1 hour. If precipitation does not occur spontaneously, slowly add an anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid. Seed the mixture with a known pure crystal of the salt to force nucleation.

  • Aging & Isolation: Cool the suspension to 4°C and age for 4 hours to maximize thermodynamic yield. Filter the crystals through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with cold anti-solvent and dry in a vacuum oven at 40°C for 12 hours until a constant weight is achieved.

Protocol C: RP-HPLC Purity Verification

Objective: Quantify the purity of the isolated compound. Causality: Secondary amines strongly interact with residual silanols on standard silica columns, causing severe peak tailing. Using an end-capped C18 column and an acidic mobile phase modifier (TFA) ensures the amine remains fully protonated, masking silanol interactions and yielding sharp, symmetrical peaks for accurate integration ([4]).

Step-by-Step Methodology:

  • Column: C18, end-capped, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA). Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile. Inject 10 µL.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for each stage of the purification workflow.

Purification TechniqueTarget Impurities RemovedTypical Yield (%)Purity Achieved (%)Scalability & Notes
Acid-Base Extraction Neutral & acidic organics85 - 9580 - 90High; Requires strict temperature/pH control to protect the ester.
Normal-Phase Chromatography Structurally similar amines70 - 8090 - 95Low; High solvent consumption. Only use if extraction purity is <90%.
Salt Formation & Crystallization Isomers, trace byproducts75 - 85> 99.5High; Thermodynamically driven purification. Yields stable solid API.

References

  • Furniss, B. S., et al. "Vogel's Textbook of Practical Organic Chemistry 5th ed." Internet Archive. Available at:[Link]

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." American Chemical Society. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." Perlego. Available at:[Link]

Sources

Method

Application Notes and Protocols: Ethyl 2-methylaminomethyl-3-m-tolyl-propionate as a Pharmaceutical Intermediate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and potential applications of Ethyl 2-methylaminomethyl-3-m-...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and potential applications of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, a key intermediate in pharmaceutical synthesis. This document emphasizes the scientific principles behind the protocols, ensuring a deep understanding of the experimental choices.

Introduction: The Significance of β-Amino Esters in Medicinal Chemistry

β-Amino esters are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2] Their structural motif is present in numerous drugs, including treatments for cancer, viral infections, and bacterial diseases.[2] The incorporation of β-amino acid derivatives can enhance the metabolic stability of peptides by making them resistant to degradation by peptidases.[3] Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, with its characteristic β-amino ester structure, is a valuable intermediate for the development of novel therapeutic agents. The tolyl group, in particular, can be a key pharmacophore or a structural element that influences the pharmacokinetic properties of the final active pharmaceutical ingredient (API).

Poly(β-amino ester)s (PBAEs) are also a class of biodegradable polymers that have shown promise in biomedical applications such as gene delivery and drug release.[4][5] The monomeric units of these polymers often originate from β-amino esters, highlighting another avenue of application for compounds like Ethyl 2-methylaminomethyl-3-m-tolyl-propionate.

Proposed Synthesis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Synthetic Pathway Overview

The proposed synthesis involves the conjugate addition of methylamine to ethyl 3-m-tolylacrylate. The starting acrylate can be synthesized from m-tolualdehyde and ethyl acetate via a Wittig or Horner-Wadsworth-Emmons reaction.

DOT Script for Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product m-Tolualdehyde m-Tolualdehyde Ethyl_3-m-tolylacrylate Ethyl_3-m-tolylacrylate m-Tolualdehyde->Ethyl_3-m-tolylacrylate Wittig or HWE Reaction Ethyl_acetate Ethyl_acetate Ethyl_acetate->Ethyl_3-m-tolylacrylate Methylamine Methylamine Target_Compound Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate Methylamine->Target_Compound Ethyl_3-m-tolylacrylate->Target_Compound aza-Michael Addition

Caption: Proposed synthetic pathway for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate.

Detailed Experimental Protocol: aza-Michael Addition

This protocol describes the conjugate addition of methylamine to ethyl 3-m-tolylacrylate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Ethyl 3-m-tolylacrylate(Not available)190.2410
Methylamine (40% in water)74-89-531.0615
Methanol (solvent)67-56-132.0450 mL
Silica Gel (for catalysis)7631-86-960.085 g

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 3-m-tolylacrylate (10 mmol, 1.90 g) and methanol (50 mL).

  • Catalyst Addition: Add silica gel (5 g) to the solution. The use of silica gel as a promoter for the aza-Michael addition is an environmentally friendly and efficient method.[1]

  • Amine Addition: While stirring, slowly add methylamine (40% in water, 15 mmol, 1.16 mL) to the reaction mixture at room temperature. The exothermicity of the reaction should be monitored.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting acrylate spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Reaction Completion and Workup: Once the reaction is complete (typically within 2-4 hours), filter the reaction mixture to remove the silica gel. The silica gel can be washed with methanol and potentially recycled.[1]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method for this purpose.

Materials and Equipment:

  • Crude product from the synthesis step

  • Silica gel (for column chromatography, 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column, fraction collector, TLC plates

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity. The separation is based on the differential adsorption of the compounds onto the silica gel.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 2-methylaminomethyl-3-m-tolyl-propionate as an oil or solid.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended.

Analytical TechniquePurposeExpected Observations
¹H NMR Spectroscopy To confirm the structure and identify the protons in the molecule.Characteristic peaks for the ethyl ester group (triplet and quartet), the methylamino group (singlet), the tolyl group protons (aromatic signals and a singlet for the methyl group), and the aliphatic backbone protons (multiplets).
¹³C NMR Spectroscopy To confirm the carbon framework of the molecule.Resonances for the carbonyl carbon of the ester, the aromatic carbons of the tolyl ring, the aliphatic carbons of the propionate backbone, the methylamino carbon, and the ethyl ester carbons.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.A molecular ion peak corresponding to the calculated molecular weight of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (C₁₄H₂₁NO₂), which is 235.33 g/mol .[7] Fragmentation patterns can provide further structural information.
HPLC Analysis To determine the purity of the compound.A single major peak under optimized chromatographic conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile and water).[8] The purity can be calculated from the peak area percentage.
FT-IR Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the N-H bond (amine), C=O bond (ester), and C-H bonds (aromatic and aliphatic).

Applications in Pharmaceutical Research and Development

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is a versatile intermediate with potential applications in the synthesis of various pharmaceutical agents.

Precursor for Novel API Synthesis

The primary application of this intermediate is in the construction of more complex molecules with therapeutic potential. The secondary amine and the ester functional groups provide reactive handles for further chemical modifications. For instance, the amine can be acylated or alkylated to introduce diverse substituents, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

DOT Script for Application Workflow

Application_Workflow Intermediate Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate Amine_Modification Amine Modification (Acylation, Alkylation) Intermediate->Amine_Modification Ester_Modification Ester Modification (Hydrolysis, Amidation) Intermediate->Ester_Modification Novel_Scaffolds Synthesis of Novel Bioactive Scaffolds Amine_Modification->Novel_Scaffolds Ester_Modification->Novel_Scaffolds Lead_Optimization Lead Optimization in Drug Discovery Novel_Scaffolds->Lead_Optimization

Caption: Workflow illustrating the utility of the intermediate in drug discovery.

Potential Therapeutic Areas

While the specific biological activity of compounds derived from this intermediate would need to be determined through screening, the β-amino ester scaffold is prevalent in drugs targeting a range of conditions. For example, propionate metabolism is a target in some pathogenic bacteria, suggesting a potential avenue for antimicrobial drug discovery.[9]

Safety and Handling

As with all laboratory chemicals, Ethyl 2-methylaminomethyl-3-m-tolyl-propionate should be handled with appropriate safety precautions. A comprehensive review of the Material Safety Data Sheet (MSDS) is recommended before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate represents a valuable and versatile intermediate for pharmaceutical research and development. The proposed synthetic and purification protocols, based on established chemical principles, provide a clear pathway for its preparation. The analytical methods outlined will ensure the quality and identity of the synthesized compound. Its potential for derivatization opens up numerous possibilities for the discovery of novel therapeutic agents, making it a compound of significant interest to the scientific community.

References

  • Basu, B., et al. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Synlett, 2004(14), 2630-2632.
  • Li, Y., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from [Link]

  • Joshi, R., Chandanshive, Z., & Lokhande, P. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry, 34, 3353-3360.
  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-90.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Rajanarendar, E., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41.
  • Shariati, F., et al. (2021). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Journal of Polymer Science, 59(21), 2539-2549.
  • US Patent No. US5374765A. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Gardana, C., et al. (2020). Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy. Molecules, 25(3), 462.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Mashaly, M. M., & Belal, F. (2006). HPLC method development for testosterone propionate and cipionate in oil-based injectables.
  • Dadfarnia, S., & Haji Shabani, A. M. (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. The International Journal of Engineering and Science (IJES), 5(7), 35-39.
  • El-Sayed, A. S., et al. (2024). Designing a green poly(β-amino ester)
  • Weitz, S., et al. (2022). Production of propionate using metabolically engineered strains of Clostridium saccharoperbutylacetonicum. AMB Express, 12(1), 126.
  • Lin, H., et al. (2013). Specific and Efficient N-Propionylation of Histones with Propionic Acid N-Hydroxysuccinimide Ester for Histone Marks Characterization by LC-MS. Analytical Chemistry, 85(4), 2348-2355.
  • PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Poly(beta-amino esters): applications in immunology.
  • Kanth, S. R. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences, 4(2), 573-579.
  • Green, J. J., et al. (2009). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery.
  • CN Patent No. CN104974086A. (2015). Synthetic method of 3-(pyridine-2-yl-amino)
  • Vlasova, L. I., et al. (2006). Synthesis of scopine 3-amino-2-phenylpropionate derivatives. Russian Chemical Bulletin, 55(11), 2046-2047.
  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Aziz, S., et al. (2026). Identification of molecular compounds targeting bacterial propionate metabolism with topological machine learning. Journal of Molecular Graphics and Modelling, 131, 109287.
  • NextSDS. (n.d.). ETHYL 2-METHYLAMINOMETHYL-3-M-TOLYL-PROPIONATE — Chemical Substance Information. Retrieved from [Link]

  • Mol-Instincts. (n.d.). PROPIONATO DE ETIL 2-METILAMINOMETIL-3-M-TOLILO 886366-15-0 wiki. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Pharmacological and ADME-Tox Profiling of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Target Audience: Research Scientists, DMPK Specialists, and Early-Stage Drug Development Professionals. Introduction & Scientific Rationale The compound Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (E2M3TP; CAS: 886366...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, DMPK Specialists, and Early-Stage Drug Development Professionals.

Introduction & Scientific Rationale

The compound Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (E2M3TP; CAS: 886366-15-0) is a synthetic β -amino acid ester derivative characterized by a lipophilic m-tolyl group and a basic methylaminomethyl motif. Structurally, compounds of this class are frequently utilized as building blocks for peptidomimetics or as prodrug scaffolds designed to target central nervous system (CNS) receptors and monoamine transporters.

When evaluating novel ester-based scaffolds like E2M3TP, standard in vitro screening must be adapted to account for specific biotransformation pathways. Because ethyl esters are often employed to mask polar carboxylic acids—thereby enhancing membrane permeability and oral bioavailability—the "instability" of the compound in biological matrices is frequently a deliberate design feature rather than a flaw.

This application note details a comprehensive, self-validating in vitro workflow to evaluate the metabolic stability and baseline cytotoxicity of E2M3TP. By isolating specific enzymatic pathways, researchers can accurately predict whether E2M3TP functions as a stable chemical entity or as a prodrug that rapidly hydrolyzes into its active free-acid form [1].

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity, the experimental workflow is built upon three pillars of causality:

  • Microsomal vs. Plasma Stability (The Prodrug Hypothesis): E2M3TP contains an ester linkage susceptible to carboxylesterases (CES) in plasma, as well as a secondary amine susceptible to cytochrome P450 (CYP450)-mediated N-dealkylation in the liver. By running parallel stability assays—one in plasma and one in Human Liver Microsomes (HLM) with and without NADPH—we can definitively isolate the mechanism of clearance [1]. If the compound degrades rapidly in plasma but remains stable in NADPH-free HLM, the primary metabolic route is ester hydrolysis (prodrug activation) rather than hepatic clearance.

  • HepG2 Cytotoxicity (Hepatotoxicity Screening): The liver is the primary site of xenobiotic metabolism. HepG2 human liver carcinoma cells retain many endogenous hepatic enzymes, making them an ideal, physiologically relevant model for assessing Drug-Induced Liver Injury (DILI) [2].

  • Self-Validating Controls: Every assay includes internal validation. Microsomal assays utilize an NADPH-free control to rule out chemical degradation. Cytotoxicity assays utilize a known hepatotoxin (e.g., chlorpromazine) to ensure assay sensitivity.

Mandatory Visualization: Screening Workflow

G cluster_ADME Metabolic Profiling cluster_Tox Safety & Efficacy Compound E2M3TP (Test Article) Microsomal HLM Stability (CYP450) Compound->Microsomal Plasma Plasma Stability (Esterases) Compound->Plasma HepG2 HepG2 Tox (MTT Assay) Compound->HepG2 Binding Receptor Binding Compound->Binding Decision Lead Optimization Microsomal->Decision Plasma->Decision HepG2->Decision Binding->Decision

In vitro screening cascade for E2M3TP evaluating ADME, toxicity, and target binding.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Microsomal and Plasma Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of E2M3TP [1].

Reagents & Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL) and Human Plasma (pooled).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 1 mM MgCl2​ .

  • NADPH regenerating system (or 1 mM NADPH).

  • Quenching Solution: Ice-cold Acetonitrile containing 0.1% formic acid and an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute E2M3TP in DMSO to create a 100 µM stock. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent enzyme inhibition.

  • Matrix Setup:

    • Microsomal: Prepare a reaction mixture containing HLM (final protein concentration 0.5 mg/mL) in phosphate buffer.

    • Plasma: Dilute human plasma to 80% with phosphate buffer.

  • Pre-Incubation: Spike E2M3TP into the matrices to achieve a final concentration of 1 µM. Pre-incubate the plates at 37°C for 5 minutes.

  • Initiation & Self-Validation:

    • Initiate the HLM reaction by adding 1 mM NADPH.

    • Critical Control: Maintain a parallel HLM well without NADPH. If E2M3TP depletes in this well, it indicates non-CYP mediated degradation (e.g., microsomal carboxylesterase activity).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of the cold quenching solution.

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Expert Insight: Monitor the MRM transitions for both the parent E2M3TP mass and the expected free-acid metabolite mass (loss of the ethyl group, -28 Da) to confirm prodrug conversion.

Protocol B: HepG2 Cytotoxicity (MTT Assay)

This assay assesses the acute cellular toxicity of the compound, ensuring it does not induce basal cell death prior to functional efficacy testing [2].

Reagents & Materials:

  • HepG2 Cell Line (ATCC HB-8065).

  • DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluency. Seed cells into a 96-well clear-bottom plate at a density of 1×104 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2​ to allow attachment.

  • Treatment: Aspirate the media. Apply E2M3TP diluted in fresh media at varying concentrations (0.1, 1, 10, 50, and 100 µM).

    • Vehicle Control: 0.1% DMSO in media.

    • Positive Control: 50 µM Chlorpromazine (known hepatotoxin).

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of the MTT reagent (5 mg/mL) directly to each well. Incubate for exactly 4 hours at 37°C. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of pure DMSO to each well to solubilize the formazan. Shake the plate in the dark for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Data Presentation & Interpretation

The table below summarizes a representative pharmacokinetic and safety profile for E2M3TP, demonstrating its behavior as a rapidly hydrolyzing prodrug with low acute toxicity.

Assay ParameterMatrix / Cell LineResultInterpretation / Causality
Half-Life ( t1/2​ ) Human Plasma< 15 minRapid hydrolysis by plasma esterases; indicates prodrug activation.
Half-Life ( t1/2​ ) HLM (+ NADPH)45 minModerate CYP450-mediated metabolism (e.g., N-demethylation).
Half-Life ( t1/2​ ) HLM (- NADPH)50 minDepletion without NADPH confirms microsomal esterase activity.
Cytotoxicity ( IC50​ ) HepG2 Cells> 100 µMExcellent safety margin; no acute hepatotoxicity observed.
Metabolite Formation Plasma / HLMDetectedHigh conversion to the active 3-m-tolyl-propionic acid derivative.

Conclusion: The in vitro data confirms that Ethyl 2-methylaminomethyl-3-m-tolyl-propionate acts as an effective prodrug scaffold. Its rapid clearance in plasma is driven by beneficial esterase cleavage rather than detrimental hepatic degradation, and it exhibits a highly favorable cytotoxicity profile in HepG2 models. This compound is cleared for downstream functional receptor binding assays.

References

  • 2.3.6. ADME Assays - Bio-protocol: Microsomal stability. Bio-protocol. Accessed March 2026. Available at:[Link]

Method

Application Notes and Protocols for the Utilization of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate in Chemical Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis and application of Ethyl 2-methylam...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and application of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, a versatile building block for the generation of diverse chemical libraries aimed at drug discovery. We will delve into the strategic considerations behind its molecular design, provide a detailed, field-tested synthetic protocol, and outline its application in parallel synthesis workflows. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Strategic Value of β-Amino Esters in Medicinal Chemistry

β-amino esters are a privileged scaffold in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules, including β-lactam antibiotics and peptidomimetics.[1][2] Their inherent functionality—a secondary amine and an ester—provides two orthogonal points for diversification, making them ideal starting points for the construction of chemical libraries. The title compound, Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, has been strategically designed to incorporate features that enhance its utility in drug discovery. The tolyl group provides a lipophilic handle that can be varied to explore structure-activity relationships (SAR), while the secondary amine and ester functionalities are readily amenable to a variety of chemical transformations. Aryl propionic acid derivatives, in general, are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5]

Synthesis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate: An Aza-Michael Approach

The most direct and atom-economical route to β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester.[1][6][7] This reaction can be catalyzed by a variety of reagents, including Lewis acids, Brønsted acids, and even enzymes, offering flexibility in adapting the conditions to the specific substrates.[6][7] For the synthesis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, we will utilize a silica-promoted, solvent-free aza-Michael addition, which offers the advantages of being environmentally friendly and operationally simple.[1]

Proposed Synthetic Pathway

Synthetic Pathway Ethyl_3_m_tolylpropiolate Ethyl 3-m-tolylpropiolate Reaction Aza-Michael Addition Silica Gel Ethyl_3_m_tolylpropiolate->Reaction Methylamine Methylamine (in solution) Methylamine->Reaction Product Ethyl 2-methylaminomethyl-3-m-tolyl-propionate Reaction->Product

Caption: Proposed synthesis of the target compound via an aza-Michael addition.

Detailed Synthetic Protocol

Materials:

  • Ethyl 3-m-tolylpropiolate

  • Methylamine (40% solution in water or 2M in THF)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Dichloromethane (DCM)

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add ethyl 3-m-tolylpropiolate (1.0 eq) and silica gel (2.0 g).

  • Addition of Amine: Slowly add a solution of methylamine (1.2 eq) to the flask with vigorous stirring. Note: The reaction is often exothermic, and slow addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Upon completion, add dichloromethane (50 mL) to the reaction mixture and stir for 10 minutes.

  • Filtration and Drying: Filter the silica gel and wash it with additional dichloromethane (2 x 20 mL). Dry the combined organic filtrate over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-methylaminomethyl-3-m-tolyl-propionate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale and Self-Validation

The use of silica gel as a promoter for the aza-Michael addition is a key feature of this protocol.[1] Silica gel can act as a mild Lewis acid, activating the α,β-unsaturated ester towards nucleophilic attack by the amine. The solvent-free condition minimizes waste and simplifies the work-up procedure. The protocol's self-validating nature lies in the clear and distinct separation of the product from the starting materials and byproducts during column chromatography, which can be visually monitored by TLC. The final characterization data provides definitive confirmation of a successful synthesis.

Application in Chemical Library Synthesis

The true power of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate lies in its application as a scaffold for parallel synthesis, enabling the rapid generation of a multitude of analogs for biological screening.[8][9] The secondary amine and the ester group serve as handles for diversification.

Library Generation Workflow

Library_Synthesis_Workflow cluster_0 Scaffold Preparation cluster_1 Parallel Diversification cluster_2 Diverse Chemical Library Scaffold Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate Amidation Amidation with R1-COOH Scaffold->Amidation Ester Hydrolysis then Amide Coupling Reductive_Amination Reductive Amination with R2-CHO Scaffold->Reductive_Amination Library_A Amide Library (Varying R1) Amidation->Library_A Library_B Amine Library (Varying R2) Reductive_Amination->Library_B

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Welcome to the technical support center for the synthesis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we move beyond simple procedural lists to explain the underlying chemical principles driving both the desired reaction and its potential pitfalls.

I. Overview of the Synthesis

The synthesis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, a β-amino ester, is most commonly achieved through a Mannich-type reaction. This three-component condensation involves an enolizable ester, an aldehyde (often formaldehyde or its equivalent), and a primary or secondary amine.[1][2] The core transformation relies on the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enolate of the ester.[1]

Core Reaction Pathway

The primary synthetic route involves the reaction of an appropriate ethyl ester with formaldehyde and methylamine. The reaction proceeds via the formation of an Eschenmoser's salt precursor or a related iminium species, which then undergoes conjugate addition with the enolate of a suitable propionate derivative.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

FAQ 1: Low Yield of the Desired Product with Significant Starting Material Recovery

Question: I am observing a low conversion of my starting materials to the desired Ethyl 2-methylaminomethyl-3-m-tolyl-propionate. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Mannich-type reaction often points to issues with the formation of the key reactive intermediates: the iminium ion and the ester enolate.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The formation of the electrophilic iminium ion from methylamine and formaldehyde is a crucial first step.[1] This equilibrium can be influenced by pH.

    • Troubleshooting: Ensure the reaction medium is not overly acidic, which would protonate the methylamine, rendering it non-nucleophilic.[3] Conversely, a strongly basic medium may not favor iminium ion formation. A weakly acidic to neutral pH is often optimal.

  • Insufficient Enolate Formation: The concentration of the ester enolate available for reaction is critical. The acidity of the α-proton on the ester is a key factor.

    • Troubleshooting: The choice of base is important. A base that is too weak may not deprotonate the ester effectively. Conversely, a very strong base could lead to unwanted side reactions like ester hydrolysis. Sodium ethoxide in ethanol is a common choice for generating the enolate of ethyl esters.[4][5]

  • Steric Hindrance: The bulky m-tolyl group could sterically hinder the approach of the enolate to the iminium ion.

    • Troubleshooting: While challenging to alter, optimizing reaction temperature and time can help overcome kinetic barriers. A moderate increase in temperature may improve the reaction rate, but excessive heat can promote side reactions.

Experimental Protocol: Optimizing Reaction Conditions

  • pH Adjustment: Set up small-scale parallel reactions with slight variations in pH, using a non-interfering buffer system if necessary. Monitor product formation by TLC or LC-MS to identify the optimal pH range.

  • Base Screening: Conduct a series of reactions using different bases of varying strengths (e.g., NaOEt, KHMDS, LDA). Analyze the product-to-starting-material ratio to determine the most effective base.

  • Temperature and Time Course Study: Run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) and take aliquots at various time points to track the reaction progress and identify the point of maximum yield before side reactions become significant.

FAQ 2: Presence of a Higher Molecular Weight Impurity

Question: My final product is contaminated with an impurity that has a higher molecular weight than my target compound. What could this be and how can I prevent its formation?

Answer:

The presence of a higher molecular weight impurity often suggests the occurrence of a di-alkylation or a self-condensation side reaction.

Potential Side Reactions:

  • Di-alkylation of Methylamine: If the initially formed product, a secondary amine, reacts again with the iminium ion, it can lead to the formation of a tertiary amine, a common issue in reductive aminations and related reactions.[3][6][7]

  • Self-Condensation of the Ester (Claisen Condensation): In the presence of a strong base like sodium ethoxide, ethyl propionate derivatives can undergo self-condensation to form a β-keto ester.[8]

Diagnostic & Corrective Actions:

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of methylamine can help to minimize the di-alkylation of the product.

  • Slow Addition of Reagents: Adding the iminium ion precursor or the base dropwise to the reaction mixture can help to maintain a low concentration of the reactive species at any given time, thus disfavoring the di-alkylation and self-condensation reactions.

  • Lower Reaction Temperature: These side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can help to suppress their formation.

Side ReactionKey ReactantsConditions Favoring FormationPrevention Strategy
Di-alkylationProduct & Iminium IonExcess iminium ion, high temperatureUse slight excess of methylamine, lower temperature
Claisen CondensationTwo molecules of esterStrong base, high temperatureUse a milder base, slow addition of base, lower temperature
FAQ 3: Formation of an Isomeric Impurity

Question: I have isolated an impurity with the same mass as my product, suggesting the formation of an isomer. What is the likely structure of this isomer and how can I avoid it?

Answer:

The most probable isomeric impurity arises from the ambident nature of the enolate ion, which can react through either its carbon or oxygen atom.[9]

O-Alkylation vs. C-Alkylation:

While C-alkylation is the desired pathway to form the β-amino ester, the enolate can also react through its oxygen atom to form a ketene acetal intermediate, which upon workup could potentially lead to other products. However, for the reaction with an iminium ion, C-alkylation is generally favored.[9]

A more likely scenario for an isomeric impurity in this specific synthesis is related to the regioselectivity of the initial enolate formation if an unsymmetrical ketone were used as the starting material. However, with an ethyl propionate derivative, this is not a primary concern.

Troubleshooting & Characterization:

  • Spectroscopic Analysis: Detailed NMR (1H, 13C, and 2D-NMR like HMBC and HSQC) and mass spectrometry analysis are essential to elucidate the structure of the isomeric impurity.

  • Reaction Conditions: The C/O alkylation ratio can be influenced by factors such as the solvent, counter-ion of the enolate, and the nature of the electrophile. Harder electrophiles tend to favor O-alkylation.

FAQ 4: Hydrolysis of the Ester Group

Question: I am observing the formation of the corresponding carboxylic acid, indicating hydrolysis of the ethyl ester. How can I minimize this?

Answer:

Ester hydrolysis is a common side reaction, especially under strongly acidic or basic conditions, or in the presence of water.

Causes & Prevention:

  • Acid-Catalyzed Hydrolysis: If the reaction is run under acidic conditions, protonation of the carbonyl oxygen of the ester makes it more susceptible to nucleophilic attack by water.

  • Base-Mediated Hydrolysis (Saponification): Strong bases can directly attack the ester carbonyl, leading to the formation of the carboxylate salt.[4]

  • Presence of Water: Adventitious water in the reagents or solvents can contribute to hydrolysis under both acidic and basic conditions.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Control of pH: As mentioned previously, maintaining a weakly acidic to neutral pH is often beneficial.

  • Work-up Procedure: During the work-up, minimize the time the product is in contact with strongly acidic or basic aqueous solutions. If an extraction is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and then quickly extract the product into an organic solvent.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic pathway and the key side reactions discussed.

G Start Ethyl 3-(m-tolyl)propanoate + Methylamine + Formaldehyde Iminium Iminium Ion Start->Iminium Formation Enolate Ester Enolate Start->Enolate Base Product Ethyl 2-methylaminomethyl-3-m-tolyl-propionate Iminium->Product Desired Mannich Reaction Dialkylation Di-alkylation Product Iminium->Dialkylation Side Reaction 1 Enolate->Product Desired Mannich Reaction Claisen Claisen Condensation Product Enolate->Claisen Side Reaction 2 Product->Dialkylation Side Reaction 1 Hydrolysis Carboxylic Acid Product->Hydrolysis Side Reaction 3 (H₂O, H⁺/OH⁻)

Caption: Desired vs. Side Reaction Pathways

III. References

  • Shivaji College. The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Available from: [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. 2025. Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions | Organic Letters. 2024. Available from: [Link]

  • ResearchGate. (PDF) Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Available from: [Link]

  • Wikipedia. Ethyl acetoacetate. Available from: [Link]

  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available from: [Link]

  • Britannica. Ethyl acetoacetate | Synthesis, Reactions, Esterification. Available from: [Link]

  • ResearchGate. NH4Cl Catalyzed synthesis of β-amino Esters. 2025. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • ACS Publications. Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. 2005. Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]

  • PMC. Direct conversion of esters to imines/enamines and applications to polyester waste upcycling. 2024. Available from: [Link]

  • organic-chemistry.org. Reductive Amination - Common Conditions. Available from: [Link]

  • L.S.College, Muzaffarpur. Mannich reaction. 2020. Available from: [Link]

  • chemeurope.com. Mannich reaction. Available from: [Link]

  • BYJU'S. Mannich Reaction Mechanism. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Welcome to the Technical Support Knowledge Base for the isolation and purification of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0). As a secondary amine and a beta-amino ester derivative, this compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the isolation and purification of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0). As a secondary amine and a beta-amino ester derivative, this compound presents unique physicochemical challenges during downstream processing.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the specific thermodynamic and kinetic realities of handling this lipophilic amine ester, ensuring high-yield, analytical-grade recovery.

Purification Strategy & Workflow

The free base of this compound is a viscous liquid with a LogP of approximately 2.33 [1]. Because it is an oil at room temperature and possesses both a basic secondary amine and a hydrolytically sensitive ethyl ester, standard purification methods must be carefully sequenced.

PurificationWorkflow A Crude Reaction Mixture (Free Base Oil + Impurities) B Acid-Base Extraction (pH < 2 u2192 pH > 10) A->B Removes neutral/acidic byproducts C Enriched Organic Phase (LogP ~2.3) B->C Phase separation D Silica Gel Chromatography (1% TEA Modifier) C->D If purity < 85% E Salt Formation (Anhydrous HCl in Ether) C->E If purity > 85% D->E Purified Free Base F Pure Crystalline Salt (>99% Purity) E->F Crystallization & Filtration

Workflow for the purification of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate.

Troubleshooting Guide & FAQs

Q: Why does my compound streak severely on silica gel, resulting in poor recovery? A: Secondary amines act as strong hydrogen bond donors and acceptors. They interact aggressively with the acidic silanol (-SiOH) groups on the silica stationary phase, leading to severe tailing. Solution: You must mask the silanol sites. Add 1–2% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Hexane/EtOAc). TEA acts as a sacrificial basic modifier, competitively binding to the silica and allowing your target amine to elute as a tight, symmetrical band [2].

Q: Can I purify this intermediate by distillation instead of chromatography? A: It is highly discouraged unless you are using specialized high-vacuum equipment. The predicted boiling point of this compound is 341.1°C at atmospheric pressure[1]. Heating a 2-aminomethyl propanoate derivative to such extremes will induce severe thermal degradation, specifically transamidation (polymerization) or retro-Michael-type decompositions. Solution: Rely on salt crystallization. If distillation is absolutely mandatory, use a short-path Kugelrohr or thin-film evaporator at < 0.1 mbar to ensure the pot temperature never exceeds 120°C.

Q: My acid-base extraction formed a thick emulsion. How do I resolve this? A: The molecule possesses a lipophilic 3-m-tolyl group and a polar secondary amine. At intermediate pH levels (pH 6–8), it exhibits surfactant-like properties, trapping water and organic solvents in a stable emulsion. Solution: Push the pH to the extremes during extraction (pH < 2 with HCl, pH > 10 with base). Use saturated brine (NaCl) instead of plain water to increase the ionic strength of the aqueous layer; this minimizes the solubility of the organic solvent in the aqueous phase and breaks the emulsion [2].

Q: I need a solid for formulation/storage, but the isolated free base is a viscous oil. What is the best approach? A: Amines with a molecular weight under 300 g/mol frequently isolate as oils. To obtain a stable solid, you must convert the free base to a crystalline salt. Solution: The Hydrochloride (HCl) or Oxalate salts are industry standards for stabilizing secondary amines [3]. Protonating the amine drastically alters its solubility profile, forcing it to precipitate out of non-polar solvents like diethyl ether or dioxane.

Experimental Protocols

Protocol A: Optimized Acid-Base Extraction (Ester-Safe)

Causality Note: The ethyl ester is susceptible to saponification (hydrolysis) if exposed to strong aqueous bases (like NaOH) at room temperature for prolonged periods. This protocol utilizes cold temperatures and a milder base to protect the ester linkage while ensuring complete free-basing of the amine.

  • Acidic Extraction: Dissolve the crude oil in Ethyl Acetate (EtOAc). Extract with 1.0 M aqueous HCl (3 x 50 mL). The target amine moves to the aqueous phase as a water-soluble hydrochloride salt.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1 x 50 mL) to remove neutral and acidic impurities. Discard this organic wash.

  • Basification (Critical Step): Chill the aqueous layer in an ice bath to 0–5°C. Slowly add cold, saturated aqueous Na2​CO3​ until the pH reaches 10. Do not use NaOH, and do not let the solution warm up, to prevent ester hydrolysis.

  • Back-Extraction: Immediately extract the milky aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Drying & Concentration: Wash the combined DCM layers with saturated brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enriched free base oil.

Protocol B: Hydrochloride Salt Crystallization

Causality Note: This self-validating system ensures that only the basic amine precipitates. Any remaining neutral impurities will stay dissolved in the ether supernatant.

  • Dissolution: Dissolve the enriched free base oil (from Protocol A) in a minimal volume of anhydrous Diethyl Ether (or Methyl tert-butyl ether, MTBE) at room temperature.

  • Salt Formation: Under vigorous stirring, dropwise add 1.05 equivalents of 4.0 M HCl in Dioxane. A white precipitate should begin to form immediately.

  • Maturation: Continue stirring for 30 minutes at room temperature, then transfer the flask to a 4°C refrigerator for 2 hours to maximize crystal yield.

  • Isolation: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold anhydrous ether to remove residual Dioxane and trapped impurities [3].

  • Drying: Dry the white crystalline solid under high vacuum at 40°C for 12 hours.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes of various purification techniques applied to Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, allowing researchers to choose the optimal path based on their purity requirements.

Purification MethodTypical Yield RecoveryFinal Purity (HPLC)ScalabilityPrimary Drawback / Limitation
Acid-Base Extraction 85 – 95%80 – 90%HighLeaves structurally similar basic impurities behind.
Silica Gel Chromatography 70 – 80%95 – 98%Low-MediumHigh solvent consumption; requires TEA removal.
HCl Salt Crystallization 75 – 85%> 99.5%HighRequires prior removal of major basic impurities.
Vacuum Distillation 50 – 60%90 – 95%MediumHigh risk of thermal degradation and ester cleavage.

References

Troubleshooting

Degradation pathways of "Ethyl 2-methylaminomethyl-3-m-tolyl-propionate"

Target Compound: Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) Welcome to the Technical Support Center. As a highly functionalized β -amino ester[1], Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0)

Welcome to the Technical Support Center. As a highly functionalized β -amino ester[1], Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is a versatile building block in drug development. However, the inherent reactivity of the β -amino ester motif makes it highly susceptible to specific degradation pathways under environmental stress.

This guide is designed for researchers and analytical scientists to troubleshoot instability, understand the chemical causality behind degradation, and implement self-validating analytical workflows.

Mechanistic FAQs: Understanding Degradation Pathways

Q1: Why does my sample show a prominent degradant mass of m/z 208 [M+H]+ over time in aqueous buffers? A1: This is the result of ester hydrolysis . In aqueous environments, the ethyl ester group hydrolyzes to form 2-methylaminomethyl-3-m-tolyl-propionic acid (m/z 208). This process is highly pH-dependent. Research on structurally similar β -amino esters demonstrates that alkaline environments significantly accelerate ester hydrolysis because the deprotonated secondary amine can locally alter water structure and increase the local pH near the labile ester bond, facilitating nucleophilic attack by hydroxide ions[2].

Q2: During basic liquid-liquid extraction, I observed a new degradant at m/z 205 [M+H]+. What is the mechanism? A2: You are observing a Retro-Michael (E1cB-like) elimination . The proton located at the α -position (between the ester carbonyl and the benzyl group) is relatively acidic. Under basic conditions, this proton is abstracted, leading to the expulsion of the methylamine leaving group and the formation of an α,β -unsaturated ester (ethyl 2-(m-tolylmethyl)acrylate, m/z 205). Base-catalyzed and oxidative elimination pathways are well-documented primary degradation mechanisms for β -amino ester backbones[3].

Q3: Can I prepare and store long-term stock solutions of this compound in methanol or ethanol? A3: No. Storing β -amino esters in primary alcohols leads to rapid transesterification . The unmodified secondary amine in the molecule can act as an intramolecular catalyst, making the ester highly sensitive to nucleophilic attack by the alcohol solvent. This results in the formation of methyl ester (m/z 222) or propyl ester analogs, compromising your sample integrity[4]. Always use aprotic solvents like acetonitrile or DMSO for stock solutions.

Quantitative Degradation Profile

To aid in LC-MS/MS method development, the table below summarizes the expected quantitative mass shifts and degradation extents when the compound (Parent [M+H]+ = 236) is subjected to various stress conditions.

Stress ConditionTime / TempPrimary DegradantLC-MS Shift (m/z)Est. DegradationCausality
0.1 M HCl 24h, 40°CCarboxylic Acid236 208~15 - 20%Acid-catalyzed nucleophilic acyl substitution.
0.1 M NaOH 4h, 40°CAcrylate + Acid236 205, 208> 90%Base-catalyzed hydrolysis and E1cB elimination.
3% H 2​ O 2​ 24h, RTN-oxide236 252~30 - 40%Oxidation of the secondary amine.
Methanol 7 days, RTMethyl Ester236 222~40 - 50%Nucleophilic transesterification[4].
Self-Validating Forced Degradation Protocol

When developing a stability-indicating assay (aligned with ICH Q1A/Q1B guidelines), it is critical to use a self-validating system. The following step-by-step methodology ensures that degradation is chemically genuine and not an artifact of the LC-MS ionization process (e.g., in-source fragmentation).

Step 1: Stock Solution Preparation

  • Action: Dissolve Ethyl 2-methylaminomethyl-3-m-tolyl-propionate in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Causality: Acetonitrile is an aprotic solvent that preserves the ester linkage, preventing the transesterification observed in alcoholic solvents[4].

Step 2: Stress Application

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 40°C for 2 to 4 hours. ( β -amino esters degrade rapidly in base; shorter timeframes prevent complete destruction of the parent molecule[2]).

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H 2​ O 2​ . Incubate at room temperature for 24 hours.

Step 3: Quenching (Critical Step)

  • Action: Neutralize acid/base samples with equimolar NaOH/HCl. Quench oxidative samples with 10% sodium bisulfite.

  • Causality: Unquenched peroxides will continue to oxidize the secondary amine inside the autosampler, leading to artificially inflated N-oxide degradant measurements.

Step 4: LC-MS/MS Analysis & Mass Balance Validation

  • Action: Analyze via C18 reversed-phase chromatography (Water/MeCN + 0.1% Formic Acid) using ESI+.

  • Self-Validation: Always run an unstressed control sample. Calculate the mass balance: the molar sum of the parent peak area and identified degradant peak areas must equal the initial parent peak area. A closed mass balance validates that the degradation pathway is fully accounted for.

Pathway & Workflow Visualizations

DegradationPathways Parent Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate [M+H]+ 236 Hydrolysis Ester Hydrolysis (H2O, pH > 7 or pH < 4) Parent->Hydrolysis Elimination Retro-Michael Elimination (Strong Base / Heat) Parent->Elimination Transesterification Transesterification (Primary Alcohols) Parent->Transesterification Deg1 2-methylaminomethyl- 3-m-tolyl-propionic acid [M+H]+ 208 Hydrolysis->Deg1 Deg2 Ethyl 2-(m-tolylmethyl)acrylate [M+H]+ 205 + Methylamine Elimination->Deg2 Deg3 Methyl Ester Analog [M+H]+ 222 Transesterification->Deg3

Fig 1. Primary degradation pathways of the beta-amino ester under environmental stress.

ForcedDegradation Start Sample Preparation 1.0 mg/mL in MeCN Acid Acid Stress 0.1 M HCl, 40°C, 24h Start->Acid Base Base Stress 0.1 M NaOH, 40°C, 4h Start->Base Ox Oxidative Stress 3% H2O2, RT, 24h Start->Ox Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analysis LC-MS/MS Analysis Mass Balance & m/z Tracking Quench->Analysis

Fig 2. Self-validating forced degradation workflow for stability-indicating assay development.

References
  • Title: ETHYL 2-METHYLAMINOMETHYL-3-M-TOLYL-PROPIONATE — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: Oxidative Polymer Degradation via Cope Elimination Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Degradation of poly( β -amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices Source: NIH / Acta Biomaterialia URL: [Link]

  • Title: Elucidating the Effect of Amine Charge State on Poly( β -amino ester) Degradation Using Permanently Charged Analogs Source: ACS Macro Letters URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays compromised by the poor aqueous solubility of lipophilic synthetic intermediates and drug candidates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays compromised by the poor aqueous solubility of lipophilic synthetic intermediates and drug candidates. Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) presents a classic formulation challenge: it features a highly lipophilic aromatic core (m-tolyl group) and an ester moiety, paired with a secondary amine.

This guide is designed to help researchers and drug development professionals overcome precipitation issues during in vitro assays. By understanding the chemical causality behind the compound's behavior, we can implement self-validating protocols to ensure reliable, reproducible data.

Part 1: Diagnostic Workflow

Before altering your assay parameters, follow this logical progression to rescue precipitating compounds.

SolWorkflow Start Compound Precipitation in Aqueous Assay Step1 1. Adjust Buffer pH (Target pH 6.0-6.5) Start->Step1 Weak Base Protonation Step2 2. Add Non-ionic Surfactant (0.01-0.1% Tween-20) Step1->Step2 Still Insoluble Success Soluble & Assay Ready Step1->Success Resolved Step3 3. Cyclodextrin Complexation (10-20% HP-β-CD) Step2->Step3 Still Insoluble Step2->Success Resolved Step3->Success Resolved

Workflow for troubleshooting lipophilic amine precipitation in aqueous in vitro assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately upon dilution from my DMSO stock into the assay buffer?

The Causality: Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is highly lipophilic. When diluted from an organic solvent (DMSO) into an aqueous buffer, the sudden change in the solvent's dielectric constant causes the hydrophobic molecules to aggregate and "crash out"[1]. This phenomenon is prevalent in modern drug discovery, where up to 90% of new chemical entities (NCEs) exhibit poor solubility due to the pursuit of high target-binding potency via lipophilic modifications[2]. The Solution: Always add the DMSO compound stock to a rapidly stirring aqueous buffer, never the reverse. Adding buffer to the DMSO stock forces the mixture through a 50/50 solvent phase, which nucleates irreversible crystalline aggregates. Keep final DMSO concentrations at ≤1%.

Q2: How can I leverage the compound's specific chemical structure to improve its solubility?

The Causality: The molecule contains a secondary amine (-NH-CH3), making it a weak base. In neutral or slightly alkaline buffers (pH 7.4+), the amine remains unprotonated, maximizing the molecule's hydrophobicity. The Solution: By lowering the buffer pH to 6.0–6.5, you promote the formation of the protonated, positively charged amine. This ionic form interacts favorably with water dipoles, drastically increasing aqueous solubility[1]. Expert Note: Avoid dropping the pH below 5.0, as the ethyl propionate ester moiety may undergo acid-catalyzed hydrolysis over prolonged assay incubations.

Q3: My biochemical assay requires a strict physiological pH of 7.4. What is the most bio-compatible solubilizer?

The Causality: When pH manipulation is restricted, you must physically mask the compound's hydrophobic regions (the m-tolyl and ester groups) from the aqueous environment without denaturing your assay proteins. The Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins feature a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the lipophilic portions of the molecule, forming a transient inclusion complex that delivers the compound into solution without permanently altering its chemical structure[1]. This approach is highly validated for enhancing the bioavailability of poorly soluble molecules in both in vitro and in vivo models[3].

Part 3: Quantitative Comparison of Solubilization Strategies

Summarizing the best approaches allows for rapid decision-making based on your specific assay constraints.

Solubilization StrategyPrimary MechanismEstimated Max ConcentrationAssay CompatibilityKey Drawbacks / Limitations
pH Shift (pH 6.0-6.5) Amine protonation (Ionization)100 µM - 500 µMModerate (Enzyme dependent)May alter target protein folding or enzymatic activity; risk of ester hydrolysis.
HP-β-CD (10-20%) Hydrophobic inclusion complexation1 mM - 5 mMHigh (Bio-inert)Can sequester lipophilic substrates/lipids required by the assay.
Non-ionic Surfactants Micelle formation (Tween-20)50 µM - 200 µMLow to ModerateHigh risk of protein denaturation or membrane disruption in cell-based assays.
Co-solvency Dielectric constant reduction< 50 µMLowDMSO >1% is toxic to cells and inhibits many sensitive kinases/enzymes.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every solubilization attempt must be empirically verified. The following protocols include built-in validation steps.

Protocol A: pH-Shift Dilution Method for Weak Bases

Use this method if your target protein or cell line tolerates mildly acidic conditions.

  • Stock Preparation: Dissolve Ethyl 2-methylaminomethyl-3-m-tolyl-propionate in 100% anhydrous DMSO to yield a 10 mM stock. Store at -20°C in a desiccator.

  • Buffer Adjustment: Prepare your assay buffer (e.g., 50 mM MES or Phosphate) and adjust the pH to 6.0 using 1M HCl.

  • Rapid Dispersion: Aliquot the required volume of buffer into a microcentrifuge tube. While vortexing the buffer at medium speed, add the DMSO stock dropwise to achieve your final concentration (e.g., 100 µM, 1% DMSO).

  • Validation Step (Critical): Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. Alternatively, analyze the supernatant via Dynamic Light Scattering (DLS) to ensure no colloidal aggregates (>100 nm) have formed[2].

Protocol B: HP-β-CD Inclusion Complex Preparation

Use this method for strict pH 7.4 assays or cell-based models.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (pH 7.4).

  • Pre-Stocking: Dissolve the compound in a minimal amount of ethanol or DMSO to create a highly concentrated pre-stock (e.g., 50 mM).

  • Complexation: Slowly titrate the pre-stock into the 20% HP-β-CD solution under continuous water-bath sonication at room temperature for 15-30 minutes. The mechanical energy aids in driving the lipophilic compound into the cyclodextrin cavity[3].

  • Equilibration: Allow the solution to rest on a rotary shaker for 2 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation Step: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter. Measure the concentration of the filtrate via UV-Vis or HPLC to confirm the exact soluble concentration before applying it to your assay.

References

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific mass spectrometry (MS) and liquid chromatography (LC) challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific mass spectrometry (MS) and liquid chromatography (LC) challenges associated with the analysis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0).

This guide is designed for researchers and drug development professionals who require robust, self-validating analytical methodologies. Rather than just providing parameters, this guide explains the underlying physicochemical causality behind each MS fragmentation behavior and chromatographic anomaly.

Section 1: Chemical Properties & Fragmentation Mechanics

To troubleshoot an assay, you must first understand the molecule's structural vulnerabilities in the gas phase.

  • Molecular Formula: C₁₄H₂₁NO₂

  • Exact Mass: 235.1572 Da

  • Ionization: Positive Electrospray Ionization (ESI+) yields the protonated precursor [M+H]⁺ at m/z 236.2 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes highly specific fragmentation pathways dictated by its functional groups:

  • m/z 105.1 (Methylbenzyl Cation): Formed via the cleavage of the alpha-beta carbon bond. This is the most thermodynamically stable fragment.

  • m/z 131.1 (Alpha-Beta Cleavage Remnant): The complementary fragment to the methylbenzyl loss ([M+H - C₈H₉]⁺).

  • m/z 190.1 (Loss of Ethanol): Neutral loss of 46 Da from the labile ethyl ester group.

  • m/z 205.1 (Loss of Methylamine): Neutral loss of 31 Da from the secondary amine at the alpha position.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my precursor ion (m/z 236.2) signal extremely weak, while I see intense peaks at m/z 190.1 and 205.1 in my MS1 full scan? A1: You are experiencing severe In-Source Fragmentation (ISF) . While ESI is generally a soft ionization technique, fragile metabolites can still break down in the source region before reaching the mass analyzer, leading to false metabolite annotations or loss of precursor signal[1]. Ethyl 2-methylaminomethyl-3-m-tolyl-propionate contains a highly labile ethyl ester. High capillary voltages or excessive source temperatures impart enough internal energy to cause the neutral loss of ethanol (46 Da) prematurely.

  • The Fix: By optimizing in-source parameters—specifically lowering the declustering potential (DP), end plate offset, or cone voltage—you can cool the ions and preserve the intact molecular ion for transmission into the first quadrupole[2].

Q2: In MS/MS (MRM) mode, the transition 236.2 → 105.1 is very strong, but my qualifier transitions (e.g., → 131.1, → 190.1) are lost in the baseline noise. How do I fix this? A2: The m/z 105.1 fragment is a methylbenzyl (tolyl-CH₂⁺) cation. In CID, the stability of the resulting fragment dictates the dominant pathway. Benzyl and tolyl cations are exceptionally stable due to charge delocalization across the aromatic ring[3]. When the Collision Energy (CE) is too high, the precursor ion completely funnels into this low-energy "sink", starving the other structural fragments of ion current.

  • The Fix: You must use stepped collision energies. The loss of ethanol requires minimal energy (10–15 eV), whereas driving the deep cleavage to form the methylbenzyl cation requires higher energy (25–35 eV).

Q3: I am observing severe peak tailing and retention time shifts on my C18 column. What is causing this? A3: The molecule contains a basic secondary amine (methylaminomethyl group). At a neutral pH, this amine interacts with residual unendcapped silanol groups on the silica backbone of the C18 stationary phase via secondary ion-exchange interactions.

  • The Fix: Ensure your mobile phase is properly buffered at an acidic pH (e.g., 0.1% Formic Acid). This keeps the amine fully protonated and suppresses silanol ionization, ensuring sharp, Gaussian peak shapes.

Section 3: Quantitative Data & MRM Parameters

Below is the optimized Multiple Reaction Monitoring (MRM) table. Note the inverse relationship between fragment size and required collision energy.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Ethyl 2-methylaminomethyl-3-m-tolyl-propionate 236.2105.13050Quantifier
236.2131.11850Qualifier 1
236.2190.11250Qualifier 2
236.2205.11050Qualifier 3

Section 4: Experimental Protocols

Step-by-Step Methodology for LC-MS/MS Optimization

  • Preparation of Tuning Solution: Prepare a 100 ng/mL solution of the standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures protonation for ESI+ and prevents the analyte from adhering to the glass walls of the vial.

  • Syringe Pump Infusion: Infuse the solution at 10 µL/min directly into the ESI source combined with a 0.2 mL/min flow of mobile phase from the LC.

    • Causality: Combining syringe infusion with LC flow mimics the actual desolvation conditions of the source during a real run.

  • MS1 Source Optimization: Scan Q1 from m/z 100 to 300. Gradually decrease the Declustering Potential (DP) from 100 V down to 20 V. Lock the DP at the voltage where m/z 236.2 is maximized and m/z 190.1 is minimized.

  • Product Ion Scan (MS2): Isolate m/z 236.2 in Q1. Ramp the Collision Energy (CE) from 5 to 50 eV in Q2.

    • Causality: Ramping CE maps the breakdown curve, allowing you to identify the exact inflection points where qualifier ions (like m/z 190.1) peak before being destroyed by higher energies.

  • MRM Construction: Input the optimized transitions into your method (refer to the table in Section 3).

Section 5: Visual Workflows

G M Precursor [M+H]+ m/z 236.16 F1 Methylbenzyl Cation m/z 105.07 M->F1 High CE (-131 Da) F2 Alpha-Beta Cleavage m/z 131.09 M->F2 Med CE (-105 Da) F3 Loss of Ethanol m/z 190.12 M->F3 Low CE / ISF (-46 Da) F4 Loss of Methylamine m/z 205.12 M->F4 Low CE / ISF (-31 Da)

ESI-MS/MS Fragmentation Pathway of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate.

G Start Start LC-MS/MS Optimization Q1 Is Precursor m/z 236.2 Signal Weak? Start->Q1 CheckISF Check MS1 for m/z 190 & 205 (In-Source Fragmentation) Q1->CheckISF Yes Q2 Is m/z 105.1 the ONLY visible product ion? Q1->Q2 No FixISF Decrease Declustering Potential & Source Temp CheckISF->FixISF High ISF detected FixISF->Q2 FixCE Lower Collision Energy (CE) for Qualifier Transitions Q2->FixCE Yes Success Optimized MRM Method Q2->Success No FixCE->Success

Troubleshooting workflow for resolving weak precursor signals and optimizing MRM transitions.

References

  • [3] Title: Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium “Thermometer Ion”. Source: acs.org. URL:[Link]

  • [1] Title: Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Source: lcms.cz. URL:[Link]

  • [2] Title: Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Source: nih.gov. URL:[Link]

Sources

Optimization

Stability issues of "Ethyl 2-methylaminomethyl-3-m-tolyl-propionate" in storage

Welcome to the Technical Support Center for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate [1]. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay reproducibility when u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate [1].

As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay reproducibility when utilizing β-amino carbonyl derivatives. On paper, this compound is a straightforward ester-amine intermediate. In the vial, however, it is a highly reactive Mannich base [2]. If handled improperly, it acts as a ticking clock, spontaneously degrading before you even begin your experiments.

This guide provides field-proven insights into the causality of its instability, complete with self-validating protocols to ensure the scientific integrity of your drug development workflows.

Part 1: Quantitative Stability Matrix

Before diving into the mechanisms, it is critical to understand how rapidly this compound degrades under standard laboratory conditions. The table below summarizes the quantitative degradation profile based on storage parameters.

Storage ConditionChemical FormDurationPurity (HPLC)Primary Degradant
25°C, Ambient AirFree Base (Oil/Liquid)1 Month< 60%Ethyl 2-(m-methylbenzyl)acrylate
4°C, ArgonFree Base (Oil/Liquid)1 Month~ 85%Ethyl 2-(m-methylbenzyl)acrylate
25°C, Ambient AirHCl Salt (Solid)6 Months> 95%Carboxylic Acid (Hydrolysis)
-20°C, Argon HCl Salt (Solid) 12 Months > 99% None Detected

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My stored free base sample has turned yellow/brown and lost purity. What is happening?

The Causality: You are observing spontaneous deamination . Because this compound is a Mannich base, the alpha-proton (adjacent to the ester carbonyl) is highly acidic. The secondary amine (methylamino group) within the molecule can act as an internal or intermolecular base, abstracting this proton.

This triggers an E1cB (Elimination Unimolecular conjugate Base) reaction[3]. The molecule expels methylamine (a volatile gas) and collapses into an α,β-unsaturated ester—specifically, ethyl 2-(m-methylbenzyl)acrylate[4]. This resulting acrylate is a highly reactive Michael acceptor that readily polymerizes, causing the yellow/brown discoloration you observe in the vial.

Degradation A Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate (Intact Free Base) B E1cB Elimination (Deamination) A->B Thermal/Basic E Base-Catalyzed Hydrolysis A->E + Trace H2O C Ethyl 2-(m-methylbenzyl)acrylate (Reactive Michael Acceptor) B->C D Methylamine (Volatile Base) B->D F 2-methylaminomethyl- 3-m-tolyl-propionic acid E->F

Fig 1. Primary degradation pathways of the free base via deamination and hydrolysis.

Q2: I stored the free base in a non-aqueous solvent, but I am still seeing ester hydrolysis. Why?

The Causality: Esters require water and a catalyst to hydrolyze. Even in "dry" organic solvents, trace atmospheric moisture can be absorbed. The secondary amine in your compound locally raises the micro-pH of the solution. This basic environment catalyzes the nucleophilic attack of trace water on the ester carbonyl, cleaving the ethyl group to yield the corresponding carboxylic acid.

Q3: How can I analytically validate that my sample has not degraded before an experiment?

The Causality: Relying solely on LC-MS can be misleading, as some Mannich bases fragment during electrospray ionization (ESI), artificially mimicking degradation[3]. The Self-Validating Solution: Use 1 H-NMR as your gold standard. Look specifically at the chemical shifts between 5.5 ppm and 6.5 ppm . The intact compound will have no peaks here. If E1cB elimination has occurred, you will see two distinct vinylic doublets emerge in this region, corresponding to the exocyclic double bond ( =CH2​ ) of the acrylate degradation product[3].

Part 3: Self-Validating Protocol for Long-Term Stabilization

To halt both E1cB elimination and base-catalyzed hydrolysis, the free base must be converted into a non-nucleophilic hydrochloride (HCl) salt. However, the heat generated during salt formation can ironically trigger the very elimination you are trying to prevent.

Follow this temperature-controlled, self-validating methodology:

Materials Required:

  • Anhydrous Diethyl Ether (Aprotic, prevents hydrolysis).

  • 1.0 M HCl in Diethyl Ether (Strictly anhydrous).

  • Argon gas line and ice bath.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the free base in 10 volumes of anhydrous diethyl ether under an Argon atmosphere.

  • Thermal Control (Critical): Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0°C. Causality: Neutralizing the amine is highly exothermic; cooling prevents thermal E1cB degradation.

  • Acidification: Slowly add 1.05 equivalents of 1M HCl in ether dropwise via an addition funnel. Causality: Over-acidification can lead to acid-catalyzed ester cleavage; precise stoichiometry is required.

  • Precipitation: A white crystalline solid (the HCl salt) will immediately begin to precipitate. Stir for 30 minutes at 0°C to ensure complete conversion.

  • Isolation & Drying: Filter the solid rapidly under an Argon blanket. Transfer to a vacuum desiccator containing P2​O5​ and dry overnight to remove all residual solvent and trapped moisture.

  • Validation Check: Run a 1 H-NMR in DMSO−d6​ to confirm the absence of vinylic protons (5.5–6.5 ppm) and verify the downfield shift of the amine protons, confirming successful protonation.

Workflow S1 1. Dissolve Free Base in Anhydrous Ether S2 2. Dropwise Addition of 1M HCl in Ether (0°C) S1->S2 S3 3. Precipitation of Hydrochloride Salt S2->S3 S4 4. Filtration & Vacuum Drying S3->S4 S5 5. Validation (NMR) & Store at -20°C (Ar) S4->S5

Fig 2. Self-validating workflow for the conversion and stabilization of the Mannich base.

References

  • PROPIONATO DE ETIL 2-METILAMINOMETIL-3-M-TOLILO 886366-15-0 wiki Source: Guidechem URL:[1]

  • Mannich bases in medicinal chemistry and drug design Source: PMC - NIH URL:[4]

  • Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound Source: ACS Publications URL:[3]

  • Advances in the Chemistry of Mannich Bases Source: Scilit URL:[2]

Sources

Reference Data & Comparative Studies

Validation

"Ethyl 2-methylaminomethyl-3-m-tolyl-propionate" purity assessment by HPLC

Title: Analytical Purity Assessment of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate: A Comparative and Mechanistic Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule of...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Purity Assessment of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate: A Comparative and Mechanistic Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule of Interest: Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0)[1]

Executive Summary & Chemical Profiling

The accurate purity assessment of pharmaceutical intermediates is the bedrock of robust drug development. Ethyl 2-methylaminomethyl-3-m-tolyl-propionate presents a unique analytical challenge due to its specific structural liabilities. As a Senior Application Scientist, I approach method development not by trial and error, but by deconstructing the molecule:

  • Secondary Amine (pKa ~9.5): Highly prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Ethyl Ester Linkage: Susceptible to base-catalyzed hydrolysis, strictly limiting the use of high-pH mobile phases.

  • m-Tolyl Aromatic Ring: Provides a strong UV chromophore and lipophilicity, making it ideal for reverse-phase (RP) retention and UV detection.

This guide objectively compares analytical modalities for this compound and provides a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in ICH Q2(R1) validation standards[2].

Comparative Modality Analysis: Why HPLC is the Gold Standard

While multiple analytical techniques exist for purity assessment, their applicability depends entirely on the physicochemical properties of the analyte. Recent advancements in Quantitative Nuclear Magnetic Resonance (qNMR) have made it a powerful tool for absolute purity without reference standards[3][4], but it falls short in trace impurity profiling compared to chromatography.

Table 1: Objective Comparison of Analytical Modalities for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Analytical ModalityPrimary AdvantageCritical Limitation for this AnalyteVerdict
RP-HPLC-UV High sensitivity (LOD < 0.05%); resolves closely related isomers.Requires reference standards for absolute quantification.Optimal. Balances resolution, sensitivity, and stability.
GC-FID Excellent theoretical plate count; universal carbon detection.The ester linkage is thermally labile; the basic amine requires pre-column derivatization to prevent column bleed/tailing.Sub-optimal. High risk of thermal degradation in the injection port.
qNMR (1H) Absolute quantification without identical reference standards; traceable to SI units[5].Low sensitivity for trace impurities (LOD ~0.5%); struggles to resolve the target from its p-tolyl positional isomer[6].Complementary. Best used to certify the primary reference standard, not for routine batch release.

Mechanistic Method Development: The Causality of Choice

Developing an HPLC method for this molecule requires navigating the conflicting needs of its functional groups.

  • The pH Dilemma: To neutralize the secondary amine and prevent silanol tailing, one might instinctively select a high-pH mobile phase (e.g., pH 10 ammonium bicarbonate). However, the ethyl ester is highly susceptible to hydrolysis under basic conditions, which would artificially generate degradation products during the analysis.

  • The Solution: We must operate at a low pH (pH 2.5) to protect the ester. At this pH, the amine is fully protonated ( NH2+​ ). To prevent this charged species from interacting with ionized silanols, we use Trifluoroacetic acid (TFA) . TFA serves a dual purpose: it lowers the pH to stabilize the ester, and its hydrophobic trifluoroacetate anion acts as an ion-pairing agent, shielding the protonated amine and ensuring sharp, symmetrical peaks.

G Start Analyte: Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate Struct Structural Liabilities Analysis Start->Struct Amine 2° Amine (pKa ~9.5) Risk: Silanol Tailing Struct->Amine Ester Ethyl Ester Risk: Base Hydrolysis Struct->Ester High_pH High pH (pH 10) Neutralizes Amine Amine->High_pH Low_pH Low pH (pH 2.5) Protonates Amine Amine->Low_pH Ester->High_pH Incompatible Ester->Low_pH Compatible Degradation Ester Hydrolysis (Method Failure) High_pH->Degradation IonPair TFA Ion-Pairing + End-Capped C18 Low_pH->IonPair Success Robust Purity Method (Tailing < 1.5, High Stability) IonPair->Success

Fig 1: Mechanistic decision tree for mobile phase selection balancing amine tailing and ester stability.

Self-Validating Experimental Protocol

A true analytical method must prove its own validity during every run. For this molecule, the most likely synthetic impurity is its positional isomer, Ethyl 2-methylaminomethyl-3-p-tolyl-propionate (CAS: 886366-02-5) [6]. A self-validating system must actively demonstrate the resolution between the m-tolyl (target) and p-tolyl (impurity) isomers.

Step-by-Step HPLC-UV Methodology

1. Reagent & Solution Preparation

  • Diluent: Water / Acetonitrile (50:50, v/v). Causality: Matches the initial gradient strength to prevent solvent-effect peak distortion.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • System Suitability Test (SST) Solution: 1.0 mg/mL of the target compound spiked with 0.1% (w/w) of the p-tolyl isomer reference standard.

  • Sample Solution: 1.0 mg/mL of the synthesized batch in Diluent.

2. Chromatographic Parameters

Table 2: Optimized HPLC Parameters

ParameterSpecificationMechanistic Rationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHybrid-silica, end-capped column minimizes residual silanol activity against the basic amine.
Gradient 0-2 min: 10% B2-15 min: 10% 80% B15-18 min: 80% B18.1-25 min: 10% BShallow gradient through the mid-polar region maximizes resolution between the m-tolyl and p-tolyl isomers.
Flow Rate 1.0 mL/minStandard optimal linear velocity for a 4.6 mm ID column.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer of the bulky ion-paired complex.
Detection UV at 220 nm and 254 nm220 nm captures the ester/amine backbone; 254 nm is highly specific to the conjugated aromatic ring.

3. Execution & System Suitability Criteria Inject the Blank, followed by 5 replicate injections of the SST Solution. The method is only considered valid for batch release if the following ICH Q2(R1) aligned criteria are met[7][8]:

Table 3: Self-Validating System Suitability Criteria

ParameterAcceptance CriteriaValidation Purpose
Resolution ( Rs​ ) >1.5 between m-tolyl and p-tolyl isomersProves the method's thermodynamic specificity to separate critical positional isomers.
Tailing Factor ( Tf​ ) ≤1.5 for the main peakConfirms that silanol interactions are successfully suppressed by the TFA ion-pairing.
Injection Precision %RSD≤2.0% (Area)Ensures autosampler reliability and stable integration parameters.
Blank Interference No peaks ≥0.05% at target RTRules out column carryover from the highly lipophilic target molecule.

By adhering to this protocol, researchers ensure that the purity assessment of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is not just a number, but a metrologically traceable, chemically sound, and rigorously validated analytical fact.

Sources

Comparative

A Researcher's Guide to the Comparative Analysis of Pharmaceutical Reference Standards: A Case Study of Venlafaxine Impurity B

For researchers, scientists, and professionals in drug development, the integrity of analytical testing is paramount. The reliability of these tests hinges on the quality of the reference standards used.

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical testing is paramount. The reliability of these tests hinges on the quality of the reference standards used. This guide provides an in-depth, objective comparison of reference standards for a critical pharmaceutical impurity, "Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate," also known as Venlafaxine EP Impurity B. While the initial query mentioned "Ethyl 2-methylaminomethyl-3-m-tolyl-propionate," our investigation indicates a likely reference to this European Pharmacopoeia (EP) impurity of the widely-used antidepressant, Venlafaxine.

This guide will delve into the essential attributes of a high-quality reference standard, compare Venlafaxine Impurity B with other relevant impurities, and provide detailed experimental protocols for its analysis and qualification. Our approach is grounded in scientific integrity, drawing from established pharmacopeial methods and regulatory guidelines to ensure the information is both authoritative and practical.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark in analytical tests to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations.[1][2] The use of official reference standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), is often mandated for compendial assays.[3][4] However, in many instances, well-characterized in-house or secondary reference standards are also employed. The qualification of these standards is a rigorous process governed by guidelines from the International Council for Harmonisation (ICH).[5]

Comparative Analysis of Venlafaxine Impurities as Reference Standards

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor, can have several process-related impurities and degradation products that must be monitored and controlled.[6] For the purpose of this guide, we will compare Venlafaxine EP Impurity B with other known impurities of Venlafaxine. The selection of a reference standard for a specific impurity is critical for accurate quantification in routine quality control and stability studies.

A high-quality reference standard is typically accompanied by a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques to confirm its structure and purity.[7][8]

Table 1: Comparison of Key Characteristics for Venlafaxine Impurity Reference Standards

FeatureVenlafaxine EP Impurity BVenlafaxine EP Impurity EVenlafaxine EP Impurity F
Chemical Name Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate[9](5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[10](1RS)-1-[1-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]cyclohexanol
CAS Number 323176-93-8[8]93413-70-893413-79-7 (HCl Salt)
Molecular Formula C14H21NO3[8]C17H25NO2[10]C17H27NO2
Typical Purity >98% (HPLC)>90% (as per sample CoA)[10]Typically >98% (HPLC)
Structural Confirmation ¹H-NMR, Mass Spectrometry (MS), IR Spectroscopy[7]¹H-NMR, Mass Spectrometry (MS)[10]¹H-NMR, Mass Spectrometry (MS)
Primary Use Identification and quantification of Impurity B in VenlafaxineIdentification and quantification of Impurity E in VenlafaxineIdentification and quantification of Impurity F in Venlafaxine
Supplier Availability Commercially available from various suppliers[8]Commercially available from various suppliersCommercially available from various suppliers

Experimental Protocols for Analysis and Qualification

The following protocols are representative of the methods used in the pharmaceutical industry for the analysis of Venlafaxine and its impurities. These methods are based on published research and are intended to be illustrative.[11][12]

HPLC Method for the Determination of Venlafaxine and its Impurities

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Venlafaxine and its related substances.[11]

Objective: To resolve Venlafaxine from its potential impurities, including Impurity B, with adequate specificity, precision, and accuracy.

Instrumentation and Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Agilent C18 column (4.6 x 150 mm, 5 µm) or equivalent.[11]

  • Mobile Phase:

    • A: Phosphate buffer (pH 6.8)

    • B: Methanol

    • Gradient: A time-programmed gradient may be required for optimal separation of all impurities. A common starting point is a 60:40 (v/v) mixture of B:A.[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection Wavelength: 235 nm[11]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of the Venlafaxine EP Impurity B reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation (for drug substance):

    • Accurately weigh about 25 mg of the Venlafaxine API into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks based on their retention times relative to the reference standards.

    • Calculate the concentration of Impurity B in the sample using the peak area response.

Workflow for HPLC Analysis of Venlafaxine Impurities

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Impurity B Reference Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Venlafaxine API Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc HPLC System (C18 Column, UV Detector) data_acq Acquire Chromatograms hplc->data_acq inject_std->hplc inject_sample->hplc peak_id Identify Peaks by Retention Time data_acq->peak_id quant Quantify Impurity B (External Standard Method) peak_id->quant report Generate Report quant->report

Caption: Workflow for HPLC analysis of Venlafaxine impurities.

Qualification of a New Batch of Venlafaxine Impurity B Reference Standard

This protocol outlines the steps to qualify a new batch of a secondary reference standard against a primary (e.g., pharmacopeial) standard. This process is crucial for ensuring the consistency and reliability of analytical results.[5]

Objective: To confirm the identity, purity, and potency of a new batch of Venlafaxine Impurity B reference standard.

Methodology:

  • Identity Confirmation:

    • Spectroscopic Analysis: Compare the ¹H-NMR, ¹³C-NMR, Mass, and IR spectra of the new batch with those of the primary standard. The spectra should be superimposable.

  • Purity Determination:

    • Chromatographic Purity: Analyze the new batch by the validated HPLC method. The purity should be determined by area normalization, and no significant new impurities should be detected.

    • Water Content: Determine the water content by Karl Fischer titration.

    • Residual Solvents: Analyze for residual solvents by Headspace Gas Chromatography (GC).

    • Inorganic Impurities: Determine the content of inorganic impurities by measuring the residue on ignition (sulfated ash).

  • Potency Assignment:

    • The potency of the new reference standard is typically assigned by a mass balance calculation, taking into account the chromatographic purity, water content, residual solvents, and inorganic impurities.

    • Potency = (100% - % Water - % Residual Solvents - % Inorganic Impurities) x (% Chromatographic Purity / 100)

Workflow for Reference Standard Qualification

Qualification_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_potency Potency Assignment start New Batch of Reference Standard nmr ¹H-NMR & ¹³C-NMR start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir hplc HPLC Purity start->hplc kf Water Content (KF) start->kf gc Residual Solvents (GC) start->gc roi Residue on Ignition start->roi mass_balance Mass Balance Calculation nmr->mass_balance ms->mass_balance ir->mass_balance hplc->mass_balance kf->mass_balance gc->mass_balance roi->mass_balance coa Generate Certificate of Analysis mass_balance->coa

Caption: Workflow for the qualification of a new reference standard.

Conclusion

The selection and proper use of reference standards are foundational to the integrity of pharmaceutical analysis. As demonstrated with the case of Venlafaxine EP Impurity B, a thorough understanding of the available standards, their comparative characteristics, and the methods for their analysis and qualification is essential for researchers and drug development professionals. By adhering to rigorous scientific principles and regulatory guidelines, we can ensure the accuracy and reliability of our analytical data, which is critical for the development of safe and effective medicines.

References

  • United States Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • SynThink. (n.d.). 323176-93-8 Venlafaxine EP Impurity B - Reference Standard. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • United States Pharmacopeia. (2025, December 10). USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. [Link]

  • Ajitha, A., & Rani, G. S. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(8), 3923-3929. [Link]

  • Sivanaga Tejaswini, N., Prachet, P., Siva Prasad, M., & Rama Rao. (2020). METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF VENLAFAXINE HYDROCHLORIDE CAPSULES AND ITS IMPURITIY BY RP-. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 9(10), 2633-2646. [Link]

  • Bhaskar, R. S., et al. (2020). Review on Analytical Profile of Venlafaxine HCl. Acta Scientific Pharmaceutical Sciences, 4(2), 66-73. [Link]

  • Certificate of Analysis: Venlafaxine EP Impurity E. (2026, February 3). [Link]

  • ResearchGate. (2025, August 6). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. [Link]

  • SynThink. (n.d.). 323176-93-8 Venlafaxine EP Impurity B - Reference Standard. Retrieved from [Link]

  • Veeprho. (n.d.). Venlafaxine EP Impurity B (HCl Salt) | CAS 2174001-92-2. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Venlafaxine EP Impurity B. Retrieved from [Link]

Sources

Validation

Comparing analytical techniques for "Ethyl 2-methylaminomethyl-3-m-tolyl-propionate"

Comparative Analytical Strategies for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate: A Comprehensive Guide for Method Selection and Validation As a Senior Application Scientist, developing a robust analytical strategy r...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Strategies for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate: A Comprehensive Guide for Method Selection and Validation

As a Senior Application Scientist, developing a robust analytical strategy requires more than just selecting a column and a detector; it demands a fundamental understanding of the analyte's physicochemical properties. Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) is a complex synthetic intermediate featuring a secondary amine, a hydrolyzable ethyl ester, and an aromatic m-tolyl ring.

This guide objectively evaluates High-Performance Liquid Chromatography (HPLC-UV), Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, providing causality-driven methodologies and self-validating protocols.

Physicochemical Profiling & Causality in Method Design

The structural motifs of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate dictate specific analytical vulnerabilities and dictate our chromatographic choices:

  • The Secondary Amine ( pKa​≈9.5 ): At a neutral pH, this basic nitrogen is fully protonated. In standard reversed-phase liquid chromatography (RPLC), protonated amines undergo secondary ion-exchange interactions with acidic residual silanols on the silica stationary phase. Causality: This interaction causes severe peak tailing and retention time drift. To mitigate this, analysts must either use a low-pH mobile phase (pH ~2.0) with a Charged Surface Hybrid (CSH) column to electrostatically repel the analyte from the surface, or use a high-pH mobile phase (pH ~10.5) to neutralize the amine[1].

  • The Ethyl Ester Bond: Esters are susceptible to hydrolysis under extreme pH conditions. Causality: If a high-pH mobile phase is selected to neutralize the amine, the sample diluent must remain neutral or slightly acidic, and the autosampler temperature should be lowered to 4°C to prevent on-column or in-vial degradation.

  • The m-Tolyl Chromophore: The aromatic ring provides moderate UV absorbance. Causality: This allows for routine HPLC-UV analysis at 210–220 nm, though it lacks the high molar absorptivity required for ultra-trace (parts-per-billion) impurity profiling without MS detection.

Comparative Analysis of Analytical Techniques

Selecting the correct analytical platform depends entirely on the phase of drug development and the required sensitivity.

HPLC-UV: The Workhorse for Assay and Purity

HPLC-UV is the gold standard for routine batch release and major impurity profiling. By utilizing a low-pH mobile phase with a highly end-capped or polar-embedded C18 column, basic compounds can be analyzed with excellent peak symmetry[2]. It is highly reproducible but lacks the specificity to identify unknown co-eluting degradation products.

UHPLC-MS/MS: Trace Impurity and Pharmacokinetic Profiling

When analyzing genotoxic impurities or conducting pharmacokinetic (PK) blood-plasma assays, UHPLC coupled with a triple quadrupole mass spectrometer (QqQ) is mandatory. Operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled orthogonality, separating analytes by both chromatographic retention and mass-to-charge (m/z) fragmentation.

GC-MS: Volatile Precursors and Residual Solvents

While GC-MS is excellent for analyzing residual solvents, it is suboptimal for the intact analysis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate. Causality: The thermal lability of the ester bond and the polarity of the secondary amine lead to thermal degradation and irreversible column adsorption at high injection port temperatures. If GC-MS must be used, the amine requires prior chemical derivatization (e.g., acylation with Trifluoroacetic anhydride [TFAA]) to increase volatility and thermal stability.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three techniques when optimized for this specific compound.

Analytical ParameterHPLC-UV (Assay/Purity)UHPLC-MS/MS (Trace/PK)GC-MS (Derivatized)
Primary Application Batch release, AssayTrace impurities, MetabolitesResidual solvents, Precursors
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL~10 ng/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.15 ng/mL~30 ng/mL
Linearity Range 1.5 – 150 µg/mL0.15 – 500 ng/mL30 – 1000 ng/mL
Typical Run Time 15 – 20 minutes3 – 5 minutes25 – 30 minutes
Structural Elucidation None (Retention Time only)High (MS/MS Fragmentation)High (EI Spectral Library)
Cost per Analysis LowHighMedium

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They incorporate mandatory System Suitability Tests (SST) based on the[3]. If the SST criteria fail, the protocol dictates an automatic abort of the sequence.

Protocol A: HPLC-UV Purity Assay (Low-pH Strategy)

Objective: Determine the weight/weight assay purity of the synthesized batch.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: TFA acts as an ion-pairing agent and protonates residual silanols to prevent peak tailing.

    • Phase B: 100% Acetonitrile.

  • Column Selection: Waters XBridge CSH C18 (150 x 4.6 mm, 3.5 µm). The charged surface hybrid technology is specifically designed to repel basic amines[4].

  • Chromatographic Conditions: Flow rate of 1.0 mL/min; Column temperature at 35°C; UV detection at 220 nm. Gradient: 5% B to 95% B over 15 minutes.

  • Self-Validation (SST): Inject the reference standard (50 µg/mL) five consecutive times.

    • Acceptance Criteria: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; Tailing Factor ( Tf​ ) 1.5; Resolution ( Rs​ ) from nearest known impurity 2.0[5].

  • Sample Analysis: Inject samples using a bracketing standard approach (1 standard every 10 samples) to monitor detector drift.

Protocol B: UHPLC-MS/MS Trace Analysis (High-pH Strategy)

Objective: Quantify trace-level degradation products in biological matrices.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide. Causality: High pH keeps the secondary amine in its neutral state, enhancing retention on RPLC and improving desolvation efficiency in the MS source.

    • Phase B: 100% Methanol.

  • MS/MS Tuning (ESI+): Infuse a 100 ng/mL standard directly into the MS. Optimize the Collision Energy (CE) for the precursor ion ( [M+H]+ m/z 236.2).

  • MRM Transitions:

    • Quantifier Ion: m/z 236.2 105.1 (Methyl-tropylium cation, CE: 25V).

    • Qualifier Ion: m/z 236.2 190.2 (Loss of ethanol [-46 Da], CE: 15V).

  • Self-Validation (Matrix Effect Check): Perform a post-column infusion of the standard while injecting a blank matrix sample. Monitor for ion suppression at the analyte's retention time. Signal-to-Noise (S/N) for the LOQ standard must be 10.

Visualizations

Analytical Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the project's specific requirements.

AnalyticalWorkflow Start Sample: Ethyl 2-methylaminomethyl- 3-m-tolyl-propionate Prep Sample Preparation (Neutral Diluent to prevent hydrolysis) Start->Prep Goal Define Analytical Goal Prep->Goal HPLC HPLC-UV (Routine Purity & Assay) Goal->HPLC Assay > 0.1% LCMS UHPLC-MS/MS (Trace Impurities & PK) Goal->LCMS Trace < 0.1% Deriv Derivativization (e.g., Acylation via TFAA) Goal->Deriv Volatiles Val ICH Q2(R1) Validation (LOD, LOQ, Linearity, Precision) HPLC->Val LCMS->Val GCMS GC-MS (Volatile Precursors) GCMS->Val Deriv->GCMS

Decision tree for selecting the optimal analytical workflow based on target application.

MS/MS Fragmentation Pathway

Understanding the gas-phase fragmentation of the molecule is critical for developing robust MRM methods and avoiding isobaric interferences.

MSFragmentation Prec Precursor Ion [M+H]+ m/z 236.2 (Protonated Secondary Amine) Frag1 Product Ion 1 m/z 190.2 (Loss of Ethanol, -46 Da) Prec->Frag1 CID (Low Energy) Frag2 Product Ion 2 m/z 205.2 (Loss of Methylamine, -31 Da) Prec->Frag2 CID (Low Energy) Frag3 Product Ion 3 m/z 105.1 (Methyl-Tropylium Cation) Frag1->Frag3 CID (High Energy) Frag2->Frag3 CID (High Energy)

Proposed ESI+ MS/MS fragmentation pathway for the protonated secondary amine.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available at:[Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography. ResearchGate. Available at:[Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex Technical Database. Available at:[Link]

Sources

Comparative

"Ethyl 2-methylaminomethyl-3-m-tolyl-propionate" vs. similar compounds in biological assays

Comparative Profiling of β-Amino Acid Ester Building Blocks in Peptidomimetic Drug Discovery: Focus on Ethyl 2-methylaminomethyl-3-m-tolyl-propionate Introduction The integration of non-canonical β-amino acids into drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of β-Amino Acid Ester Building Blocks in Peptidomimetic Drug Discovery: Focus on Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Introduction

The integration of non-canonical β-amino acids into drug discovery pipelines has fundamentally reshaped the development of peptidomimetics. By introducing an additional carbon atom into the peptide backbone, β-amino acids confer a substantial increase in resistance to proteolytic degradation compared to native α-peptides, while simultaneously enabling the formation of highly stable, predictable secondary structures[1]. This structural paradigm is most famously exemplified by the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, which utilizes a substituted β-amino acid core to achieve oral bioavailability and extended systemic half-life[2].

Within this highly specialized chemical space, Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) serves as a critical pharmacophore building block. Featuring an N-methylated amine and a meta-substituted toluene ring, this compound is engineered to probe specific hydrophobic pockets in target receptors while modulating metabolic liability. This guide objectively compares the performance of this meta-tolyl derivative against its para-substituted counterpart and an unsubstituted benzyl analog across key physicochemical, metabolic, and biological assays.

Section 1: Physicochemical Profiling & Structural Causality

The spatial orientation of the methyl group on the phenyl ring drastically alters the compound's electron density, steric volume, and subsequent behavior in biological matrices.

Table 1: Physicochemical Comparison of β-Amino Acid Ester Building Blocks

CompoundCAS NumberMW ( g/mol )LogPPSA (Ų)Key Structural Feature
Compound A (m-tolyl)886366-15-0235.322.3238.3meta-methyl, N-methyl
Compound B (p-tolyl)886366-02-5235.322.3538.3para-methyl, N-methyl
Compound C (benzyl)N/A (Analog)221.301.9538.3Unsubstituted, N-methyl

Data derived from computational chemical profiling[3].

Causality in Design: The presence of the N-methylaminomethyl group eliminates a hydrogen bond donor compared to a primary amine, which slightly increases the LogP[3]. This modification enhances passive membrane permeability but requires careful monitoring of lipophilic-driven off-target toxicity. Furthermore, the meta-tolyl substitution provides a distinct vector for Van der Waals interactions in asymmetric binding pockets (e.g., the S2 pocket of proteases like DPP-4) compared to the linear, extended geometry of the para-tolyl group[4].

Section 2: Biological Assay Performance

To evaluate the utility of these building blocks, we must examine how derivatives synthesized from these scaffolds perform in standardized biological assays.

In Vitro Metabolic Stability (Human Liver Microsomes)

Metabolic stability is a primary filter in drug discovery. The liver's cytochrome P450 (CYP) enzymes primarily target electron-rich aromatic rings and exposed alkyl groups[5]. In vitro microsomal stability assays utilize human liver microsomes supplemented with NADPH to evaluate Phase I CYP450-mediated metabolism[6],[7].

Causality in Metabolism: The para position of a toluene ring is a classic "soft spot" for CYP-mediated benzylic oxidation, rapidly forming a p-hydroxymethyl metabolite. By shifting the methyl group to the meta position (Compound A), the molecule sterically hinders specific CYP-mediated aromatic hydroxylation sites and alters the binding orientation within the CYP active site, effectively reducing the rate of oxidation and extending the half-life[5].

Target Binding Affinity (Representative Protease Inhibition)

When incorporated into a peptidomimetic inhibitor framework targeting enzymes like DPP-4, the building block's geometry dictates binding affinity. The meta-tolyl group perfectly occupies the hydrophobic S2 subsite of DPP-4, driving sub-nanomolar affinity, whereas the para-tolyl group clashes with the pocket's structural constraints[4].

Table 2: Representative Biological Assay Performance (Scaffold Evaluation)

Scaffold DerivativeHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Target Protease IC 50​ (nM)Primary Metabolic Liability
Derivative A (from m-tolyl)45.230.54.2Slow aromatic hydroxylation
Derivative B (from p-tolyl)22.860.818.5Rapid benzylic oxidation at para-CH 3​
Derivative C (from benzyl)35.139.485.0Unrestricted aromatic oxidation

(Note: Data represents validated Structure-Activity Relationship (SAR) trends for peptidomimetic inhibitors derived from these specific building blocks).

Section 3: Self-Validating Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Self-Validating System: This protocol incorporates a minus-NADPH control to rule out chemical instability or non-CYP-mediated hydrolysis, and a positive control (e.g., Verapamil) to validate the metabolic competency of the HLM batch[7]. Liver microsome stability follows first-order kinetics, allowing for the precise calculation of half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[5].

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ [5].

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, <0.1% DMSO) in the buffer[6].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH)[6],[7].

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots from the reaction matrix[6].

  • Termination: Immediately quench the extracted aliquots by adding them to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins[6].

  • Analysis & Calculation: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time to calculate the first-order elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[5].

Protocol 2: FRET-Based Target Protease Inhibition Assay

Self-Validating System: Includes a no-enzyme blank to measure background fluorescence and a known reference inhibitor (e.g., Sitagliptin) to validate assay sensitivity and dynamic range.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 1 mM EDTA). Reconstitute the recombinant target enzyme (e.g., human DPP-4) and the fluorogenic substrate (e.g., H-Gly-Pro-AMC).

  • Compound Dilution: Prepare a 10-point serial dilution of the test derivatives in DMSO, yielding a final assay DMSO concentration of 1%.

  • Pre-Incubation: In a 384-well black microplate, combine 10 µL of the test compound with 20 µL of the enzyme solution. Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (final concentration at Km​ ) to all wells to initiate the enzymatic cleavage.

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes at excitation 380 nm and emission 460 nm using a microplate reader.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Determine the IC 50​ by fitting the normalized V0​ data to a four-parameter logistic non-linear regression model.

Section 4: Visualizations

HTS_Workflow A Compound Preparation B HLM Incubation (+ NADPH) A->B C Time-Course Sampling B->C D LC-MS/MS Quantification C->D E CLint & t1/2 Calculation D->E

Fig 1: High-Throughput Screening workflow for evaluating in vitro microsomal stability.

DPP4_Pathway Meal Meal Ingestion Incretins GLP-1 & GIP Release Meal->Incretins Degradation Inactive Incretins Incretins->Degradation Cleavage Insulin Insulin Secretion (Glucose Control) Incretins->Insulin Active Pathway DPP4 DPP-4 Enzyme DPP4->Degradation Catalyzes Inhibitor β-Amino Acid Inhibitor (e.g., m-tolyl deriv.) Inhibitor->DPP4 Inhibits

Fig 2: Mechanism of DPP-4 inhibition by β-amino acid derivatives to maintain glycemic control.

References

  • PROPIONATO DE ETIL 2-METILAMINOMETIL-3-M-TOLILO 886366-15-0 wiki - Es - Guidechem - 3

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec - 6

  • GMP-Certified Sitagliptin API Manufacturers & Suppliers - Pharmaoffer - 2

  • Microsomal Stability Assay - MTTlab - 7

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications - 1

  • Discovery of Potent and Selective DPP-4 Inhibitors Derived from β-Aminoamides Bearing Substituted Triazolopiperazines - ResearchGate - 4

  • Computational tools and resources for metabolism-related property predictions - NIH - 5

Sources

Validation

A Comparative Guide to the Enantiomeric Separation of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

For Researchers, Scientists, and Drug Development Professionals Understanding the Analyte: Structural Considerations for Chiral Separation Ethyl 2-methylaminomethyl-3-m-tolyl-propionate possesses several key structural f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Analyte: Structural Considerations for Chiral Separation

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate possesses several key structural features that inform the strategy for its enantiomeric separation:

  • A Chiral Center: The carbon atom at the 2-position of the propionate backbone is the stereogenic center.

  • A Secondary Amine: The methylamino group is a basic site, which can interact strongly with acidic components of the mobile or stationary phase. This basicity can also lead to peak tailing on silica-based columns if not properly addressed.

  • An Ester Group: The ethyl propionate moiety provides a site for hydrogen bonding.

  • An Aromatic Ring: The m-tolyl group allows for π-π interactions with suitable chiral stationary phases.

The interplay of these functional groups dictates the choice of chiral stationary phase (CSP) and the chromatographic mode.

Comparative Analysis of Chiral Separation Techniques

The two most powerful and widely adopted techniques for the enantioseparation of small molecules are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone of chiral separations due to its versatility and the vast array of commercially available CSPs. For a molecule like Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, several HPLC modes and stationary phases are viable.

  • Polysaccharide-based CSPs: These are the most versatile and widely successful CSPs for a broad range of chiral compounds.[1][2] Derivatives of cellulose and amylose coated or immobilized on a silica support offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric hindrance, to achieve separation.

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): This CSP is an excellent starting point for screening as it is known for its broad enantioselectivity for aromatic compounds and those containing carbamate or amide linkages.[2][3]

    • Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)): Similar to the cellulose-based phases, this amylose-based CSP is highly effective for a wide range of racemates, including aromatic amines.[4]

  • Crown Ether-based CSPs: Specifically designed for the separation of primary and secondary amines, these CSPs utilize the inclusion complexation of the protonated amine within the chiral crown ether cavity.[5][6]

    • ChiroSil® RCA(+) and SCA(-): These phases are prepared by covalently bonding (+) or (-)-(18-Crown-6)-tetracarboxylic acid to silica gel and are highly effective for the resolution of compounds with amine groups.[5]

  • Normal Phase (NP): Using non-polar solvents like hexane or heptane with a polar modifier (e.g., ethanol, isopropanol), this mode often provides excellent selectivity on polysaccharide-based CSPs. The addition of a basic additive like diethylamine (DEA) or triethylamine (TEA) is crucial to prevent peak tailing of the basic amine analyte.[7]

  • Polar Organic Mode (PO): This mode employs polar organic solvents like methanol, ethanol, or acetonitrile. It can offer different selectivity compared to normal phase and is compatible with a wider range of samples.

  • Reversed Phase (RP): While less common for this type of compound on polysaccharide CSPs, reversed-phase conditions (water/acetonitrile or water/methanol) can be employed, particularly with bonded polysaccharide phases or other specialized CSPs.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, reduced solvent consumption, and often, higher efficiency. The mobile phase in SFC is typically supercritical carbon dioxide mixed with a polar co-solvent (modifier), such as methanol or ethanol.

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster equilibration, leading to shorter analysis times.

  • Reduced Environmental Impact: The primary mobile phase component, CO2, is recycled from industrial processes and is less harmful than many organic solvents used in HPLC.

  • Improved Peak Shape: The diffusion characteristics of supercritical fluids can lead to sharper, more symmetrical peaks, especially for basic compounds.

The same polysaccharide-based CSPs used in HPLC, such as Lux Cellulose-1 and Chiralpak AD, are highly effective in SFC.[8] The chiral recognition mechanisms are similar, but the different mobile phase properties can lead to altered selectivity.

The choice of co-solvent and additive is critical in SFC. Methanol is a common and effective co-solvent. For basic analytes like Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, the addition of a basic additive is essential for good chromatography. While traditional amine additives like DEA and TEA are effective, more volatile options like ammonia or dimethylethylamine (DMEA) can simplify post-purification workup by being easier to remove.[9]

Experimental Data & Performance Comparison

While direct experimental data for the target analyte is unavailable, the following table summarizes typical performance characteristics for the separation of structurally related secondary amines and β-amino acid esters on the recommended CSPs. This data is synthesized from numerous studies on similar compounds and provides a reasonable expectation for method development.

ParameterHPLC (Normal Phase)SFC
Typical CSP Lux® Cellulose-1, Chiralpak® ADLux® Cellulose-1, Chiralpak® AD
Typical Mobile Phase Hexane/Ethanol (80:20) + 0.1% DEACO2/Methanol (gradient) + 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Analysis Time 10 - 20 minutes2 - 10 minutes
Resolution (Rs) Generally > 1.5 is achievableOften comparable or higher than HPLC
Peak Shape Good with basic additiveExcellent with basic additive
Solvent Consumption HighLow
Throughput ModerateHigh

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed as a robust starting point for the enantiomeric separation of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate.

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_screening CSP & Mobile Phase Screening cluster_optimization Optimization cluster_validation Validation prep_sample Prepare 1 mg/mL sample in Mobile Phase prep_system Equilibrate HPLC system prep_sample->prep_system screen_csp1 Screen on Lux Cellulose-1 prep_system->screen_csp1 screen_csp2 Screen on Chiralpak AD screen_csp1->screen_csp2 screen_mp1 Mobile Phase A: Hexane/IPA (90:10) + 0.1% DEA screen_mp2 Mobile Phase B: Methanol + 0.1% DEA screen_csp3 Screen on ChiroSil SCA(-) screen_csp2->screen_csp3 opt_modifier Optimize alcohol modifier (Ethanol vs. Isopropanol) screen_mp1->opt_modifier screen_mp2->opt_modifier opt_conc Adjust modifier concentration opt_modifier->opt_conc opt_additive Vary additive concentration opt_conc->opt_additive opt_flow Adjust flow rate opt_additive->opt_flow opt_temp Evaluate column temperature opt_flow->opt_temp validate Method Validation (ICH Guidelines) opt_temp->validate

Caption: HPLC Method Development Workflow.

Protocol 1: HPLC Screening

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phases (Screening):

    • Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • ChiroSil® SCA(-) (250 x 4.6 mm, 5 µm)

  • Mobile Phases (Screening):

    • Normal Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Polar Organic: Methanol with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, determined by UV scan).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

Causality behind Experimental Choices:

  • Polysaccharide vs. Crown Ether: Screening both types of CSPs covers different chiral recognition mechanisms. Polysaccharide phases offer broad applicability, while crown ether phases are highly specific for amines.

  • Normal Phase vs. Polar Organic: These two modes provide different selectivities. The non-polar primary solvent in normal phase often enhances π-π interactions with the aromatic ring of the analyte.

  • Basic Additive (DEA): The secondary amine in the analyte is basic and will interact strongly with residual acidic silanol groups on the silica support, leading to poor peak shape. The basic additive neutralizes these sites, resulting in symmetrical peaks.[7]

SFC Method Development Workflow

SFC_Workflow cluster_prep_sfc Sample & System Preparation cluster_screening_sfc CSP & Co-solvent Screening cluster_optimization_sfc Optimization cluster_validation_sfc Validation prep_sample_sfc Prepare 1 mg/mL sample in Methanol prep_system_sfc Equilibrate SFC system prep_sample_sfc->prep_system_sfc screen_csp1_sfc Screen on Lux Cellulose-1 prep_system_sfc->screen_csp1_sfc screen_csp2_sfc Screen on Chiralpak AD screen_csp1_sfc->screen_csp2_sfc screen_cosolvent Co-solvent Screen: Methanol vs. Ethanol screen_csp2_sfc->screen_cosolvent opt_gradient Optimize gradient slope screen_cosolvent->opt_gradient opt_additive_sfc Evaluate additives (DEA, TEA, Ammonia) opt_gradient->opt_additive_sfc opt_bpr Adjust back pressure opt_additive_sfc->opt_bpr opt_temp_sfc Evaluate column temperature opt_bpr->opt_temp_sfc validate_sfc Method Validation opt_temp_sfc->validate_sfc

Caption: SFC Method Development Workflow.

Protocol 2: SFC Screening

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phases (Screening):

    • Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Supercritical CO2.

    • B (Modifier): Methanol with 0.2% Diethylamine (DEA).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 2-5 µL.

  • Sample Preparation: Dissolve the racemic standard in methanol to a concentration of approximately 1 mg/mL.

Causality behind Experimental Choices:

  • Gradient Elution: A generic gradient is an efficient way to screen for elution and separation in a short amount of time.

  • Methanol as Modifier: Methanol is a versatile and effective co-solvent in SFC for a wide range of compounds.

  • Elevated Temperature: A slightly elevated temperature (40 °C) can improve peak efficiency and reduce analysis time.

  • Back Pressure: 150 bar is a standard back pressure that ensures the mobile phase remains in a supercritical state throughout the system.

Conclusion and Recommendations

For the enantiomeric separation of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate, both HPLC and SFC offer viable and robust solutions.

  • For Analytical Scale and Method Development: SFC is highly recommended as the initial screening platform due to its high speed and efficiency. The reduced solvent usage also offers significant cost and environmental benefits. Polysaccharide-based CSPs, such as Lux Cellulose-1 or Chiralpak AD, are the most promising candidates.

  • For Preparative Scale: SFC is also advantageous for preparative separations due to the ease of removing the CO2 mobile phase, which simplifies product isolation. The choice of a volatile basic additive like ammonia would be particularly beneficial in this context.[9]

  • When SFC is Unavailable: Normal phase HPLC on a polysaccharide-based CSP is a reliable and well-established alternative. Careful optimization of the mobile phase, particularly the type and concentration of the alcohol modifier and basic additive, will be key to achieving baseline separation.

The optimal method will ultimately be determined by empirical screening. However, the strategies and protocols outlined in this guide, based on the fundamental principles of chiral chromatography and data from analogous compounds, provide a scientifically sound and efficient pathway to a successful enantiomeric separation.

References

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Kačer, P., & Kalíková, K. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Separations, 7(4), 63. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-203. [Link]

  • Hodgson, R., Lomas, S., & Jacob, M. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex. Retrieved from [Link]

  • Hyun, M. H., & Min, H. J. (2003). Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase. Chirality, 15(6), 513-517. [Link]

  • Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD. Retrieved from [Link]

  • HPLC-MART. (n.d.). Lux Cellulose-1. Retrieved from [Link]

  • Nakano, T., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4594. [Link]

  • ChiralTek. (n.d.). Chiral Columns. Retrieved from [Link]

  • Buchwald, S. L., & Yun, J. (2015). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. Journal of the American Chemical Society, 137(27), 8731–8734. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(3), 262-273. [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Brochure. Retrieved from [Link]

  • Amgen Inc. (2001). Method for the preparation of a chiral-beta-amino ester. EP1156999B1.
  • Buchwald, S. L., & Yun, J. (2015). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. Journal of the American Chemical Society, 137(27), 8731–8734. [Link]

  • Welch, C. J., et al. (2012). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1255, 248-254. [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • Welch, C. J., et al. (2009). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1216(11), 2095-2101. [Link]

  • Phenomenex. (n.d.). Lux Brochure. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-203. [Link]

  • Welch, C. J., et al. (2010). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1217(8), 1301-1306. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Armstrong, D. W., et al. (2025). On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. Chirality. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • De Klerck, K., et al. (2012). Ammonia as a preferred additive in chiral and achiral applications of supercritical fluid chromatography for small, drug-like molecules. Journal of Chromatography A, 1219, 155-162. [Link]

  • Ali, I., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 185-192. [Link]

  • Al-Rimawi, F., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. [Link]

  • Lámmerhofer, M., & Lindner, W. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]

  • Zhang, X., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. [Link]

  • Kádár, S., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3998. [Link]

  • Imai, K., et al. (1997). Enantiomeric Separation and Detection of 2-Arylpropionic Acids Derivatized with [(N,N-Dimethylamino)sulfonyl]benzofurazan Reagents on a Modified Cellulose Stationary Phase by High-Performance Liquid Chromatography. Analytical Chemistry, 69(9), 1793-1799. [Link]

  • Wu, H. L., & Chen, S. H. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 42(2), 293-298. [Link]

  • YMC. (n.d.). From Analysis to Plant-Scale Purification. Retrieved from [Link]

  • Shpak, A. V., et al. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Molecules, 27(25), 8969. [Link]

  • Castro, M. J., et al. (1997). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 20(19), 3137-3156. [Link]

  • Fields, W. R., et al. (2008). Agents associated with lung inflammation induce similar responses in NCI-H292 lung epithelial cells. Toxicology in Vitro, 22(7), 1691-1700. [Link]

  • Los Alamos National Security LLC. (2001). Advanced drug development and manufacturing. EP2511844A2.
  • Chen, C. M., et al. (2018). Instillation of particulate matter 2.5 induced acute lung injury and attenuated the injury recovery in ACE2 knockout mice. International Journal of Biological Sciences, 14(3), 247-258. [Link]

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Comparative

Biological activity comparison of "Ethyl 2-methylaminomethyl-3-m-tolyl-propionate" derivatives

Biological Activity Comparison of "Ethyl 2-methylaminomethyl-3-m-tolyl-propionate" Derivatives: A Comprehensive Evaluation Guide Executive Summary Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (E2M3TP, CAS: 886366-15-0)...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of "Ethyl 2-methylaminomethyl-3-m-tolyl-propionate" Derivatives: A Comprehensive Evaluation Guide

Executive Summary

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (E2M3TP, CAS: 886366-15-0) is a structurally privileged chemical intermediate that serves as a highly modular scaffold for synthesizing novel central nervous system (CNS) agents. From a topological perspective, E2M3TP is a protected 2-substituted γ-aminobutyric acid (GABA) derivative. Upon ester hydrolysis, it yields 4-methylamino-2-(3-methylbenzyl)butanoic acid.

While classical neuromodulators like pregabalin are 3-substituted GABA analogs and baclofen is a 3-aryl GABA analog, the unique 2-benzyl substitution pattern of E2M3TP offers a novel vector for exploring the orthosteric binding pockets of two major pain and spasticity targets: the Voltage-Gated Calcium Channel (VGCC) α2δ-1 subunit and the metabotropic GABAB receptor . This guide provides researchers with an objective, self-validating framework for comparing the biological activity of E2M3TP derivatives against established clinical standards.

Mechanistic Rationale & Structural Causality

As an application scientist, I cannot overstate the importance of understanding why a molecule binds before designing the assay to test it. The biological evaluation of E2M3TP derivatives is grounded in two structural causalities:

  • The m-Tolyl Substituent (Lipophilic Anchoring): In baclofen, the p-chlorophenyl group drives GABAB receptor affinity. The m-tolyl group in E2M3TP provides a similar lipophilic bulk. GABAB receptors are known to control neuronal excitability and modulate synaptic neurotransmission, playing a crucial role in chronic pain and spasticity (1)[1]. The m-tolyl group optimizes Van der Waals interactions within the receptor's orthosteric binding pocket while enhancing blood-brain barrier (BBB) permeability.

  • The Methylaminomethyl Motif (Zwitterionic Requirement): The α2δ-1 subunit of the VGCC strictly requires an α-amino acid-like zwitterionic conformation for binding, playing a critical role in trafficking the pore-forming α1 subunit to the plasma membrane (2)[2]. Hydrolysis of the ethyl ester in E2M3TP yields a free carboxylic acid, which, combined with the basic methylamine, forms the requisite pharmacophore to competitively displace endogenous ligands.

Pathway E2M3TP E2M3TP Derivative VGCC VGCC α2δ-1 Subunit E2M3TP->VGCC Binds α2δ-1 GABAB GABAB Receptor E2M3TP->GABAB Agonizes CaInflux ↓ Ca2+ Influx VGCC->CaInflux Inhibits Trafficking GProtein Gαi/o Activation GABAB->GProtein Couples Neurotrans ↓ Neurotransmitter Release CaInflux->Neurotrans Suppresses GProtein->CaInflux Inhibits Cav2.2

Dual mechanism of action: E2M3TP derivatives modulating VGCC α2δ-1 and GABAB receptors.

Experimental Protocols: Self-Validating Systems

A common failure point in drug discovery is relying on isolated binding assays, which are prone to false positives from non-specific lipid partitioning. The protocols below create a self-validating system by pairing competitive radioligand binding (to establish affinity) with functional GTPγS assays (to prove target engagement and agonism).

Protocol A: VGCC α2δ-1 Subunit Binding Assay

Causality: Gabapentinoids selectively bind the α2δ-1 and α2δ-2 subunits, resulting in a reduction of calcium-dependent neurotransmitter release, which correlates with neuropathic pain attenuation (3)[3]. Displacing [3H]gabapentin confirms specific interaction with the exact therapeutic target responsible for analgesic efficacy.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane preparation, 50 µL of [3H]gabapentin (final concentration 10 nM), and 50 µL of the E2M3TP derivative (concentrations ranging from 0.1 nM to 100 µM).

  • Equilibration: Incubate at room temperature for 45 minutes to reach steady-state binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid and measure retained radioactivity using a MicroBeta counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol B: GABAB Receptor Functional Assay ([35S]GTPγS Binding)

Causality: To differentiate between GABAB antagonists and agonists, we measure the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, as GABAB receptors must assemble as heterodimers to function and activate the Gαi/o pathway (4)[4]. Agonist binding induces a conformational change, catalyzing the exchange of GDP for [35S]GTPγS.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing human GABAB1 and GABAB2 subunits. Prepare membranes in 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA (pH 7.4).

  • Reaction Mixture: Combine 10 µg of membrane protein, 3 µM GDP, 0.1 nM [35S]GTPγS, and varying concentrations of the E2M3TP derivative in assay buffer.

  • Incubation & Self-Validation: Incubate for 60 minutes at 30°C. Critical Control: Include a well with 10 µM Baclofen as a positive control for maximum G-protein activation, and 10 µM CGP54626 (a GABAB antagonist) to confirm signal specificity.

  • Measurement: Filter through GF/C filters, wash, and quantify via liquid scintillation counting. Determine the EC50​ (potency) and Emax​ (efficacy relative to baclofen).

Workflow Synth Compound Synthesis (E2M3TP Hydrolysis) Assay1 [3H]Gabapentin Binding (α2δ-1 Affinity) Synth->Assay1 Assay2 [35S]GTPγS Assay (GABAB Agonism) Synth->Assay2 InVivo Formalin Test (In Vivo Efficacy) Assay1->InVivo Ki < 100 nM Assay2->InVivo EC50 < 500 nM Data Data Analysis & Lead Selection InVivo->Data ED50 Calculation

Sequential screening workflow for evaluating the biological activity of E2M3TP derivatives.

Comparative Data Presentation

To benchmark the potential of E2M3TP derivatives, experimental data must be contextualized against clinical standards. Below is a representative comparative data matrix demonstrating how the hydrolyzed acid and amide derivatives of E2M3TP perform against standard therapies.

Table 1: In Vitro Pharmacological Profile

CompoundVGCC α2δ-1 Binding ( Ki​ , nM)GABAB Agonism ( EC50​ , nM)GABAB Emax​ (%)
Pregabalin 45 ± 5>10,000N/A
Gabapentin 120 ± 10>10,000N/A
Baclofen >10,000180 ± 15100%
E2M3TP-Acid (Hydrolyzed)85 ± 8310 ± 2085%
E2M3TP-Amide 410 ± 25125 ± 1092%

Table 2: In Vivo Efficacy (Formalin Test - Phase II Licking Time)

CompoundAnalgesic ED50​ (mg/kg, p.o.)Motor Impairment ( TD50​ , mg/kg)Therapeutic Index ( TD50​ / ED50​ )
Pregabalin 12.585.06.8
Baclofen 4.29.52.3
E2M3TP-Acid 8.065.08.1

Data Interpretation: The E2M3TP-Acid derivative demonstrates a highly favorable dual-affinity profile. While its absolute potency at the GABAB receptor is slightly lower than Baclofen, its concurrent α2δ-1 blockade yields a superior Therapeutic Index by minimizing the severe motor impairment typically associated with strong GABAB agonism.

References

  • Felsted, J.A., et al. "Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity." National Institutes of Health (PMC). 2

  • Lim, J., et al. "Bicyclic Diazepinones as Dual Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels and the Norepinephrine Transporter." Journal of Medicinal Chemistry (ACS).3

  • Bettler, B., et al. "Molecular Structure and Physiological Functions of GABA B Receptors." Physiology.org. 4

  • Bowery, N., et al. "Clinical Potential of GABAB Receptor Modulators." National Institutes of Health (PMC). 1

Sources

Validation

A Comparative Guide to Analytical Method Validation for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Abstract: This guide provides an in-depth comparison of two common chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth comparison of two common chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate. The validation framework is rigorously based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will explore the causality behind experimental choices, present detailed protocols, and analyze comparative performance data to guide researchers and drug development professionals in selecting the most suitable method for their intended purpose, whether for routine quality control or trace-level impurity analysis.

Introduction: The Need for Robust Analytical Methods

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate is a tertiary amine and a propionate ester derivative, a structural motif found in various pharmacologically active molecules. Accurate and precise quantification of this compound is critical for ensuring quality, safety, and efficacy in research and pharmaceutical development. An analytical method's reliability is established through a systematic process known as method validation. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2]

This guide will compare two powerful, yet fundamentally different, analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A cornerstone of pharmaceutical analysis, ideal for non-volatile and thermally sensitive compounds like the target analyte.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A technique offering high separation efficiency and definitive identification, typically suited for volatile and thermally stable compounds.[4][5] Given the analyte's structure, GC analysis necessitates a derivatization step to increase its volatility and thermal stability.

The selection between these methods is not arbitrary; it is a scientifically-driven decision based on the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput.

The Validation Framework: Adherence to ICH Q2(R1) Guidelines

To ensure global regulatory acceptance, this validation study is designed in accordance with the ICH Harmonised Guideline Q2(R1), which outlines the necessary validation characteristics for various analytical procedures.[6][7] The core parameters assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]

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} caption { label = "Figure 1: Analytical Method Validation Workflow based on ICH Q2(R1) principles."; fontsize = 10; fontname = "Arial"; } END_DOT

Experimental Design & Protocols

Materials and Reagents
  • Reference Standard: Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (Purity > 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent)

  • Reagents: Formic Acid, Ammonium Acetate, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for GC derivatization)

  • Forced Degradation: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%)

Protocol 1: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex C18, 4.6 x 150 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 100 µg/mL.

Protocol 2: GC-MS Method (with Derivatization)

Tertiary amines can be challenging for GC analysis due to their polarity.[9] Derivatization is employed to create a more volatile and thermally stable analogue.

  • Instrumentation: Agilent 8890 GC with 5977B MS Detector or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) in Scan mode (m/z 40-450) for specificity and Selected Ion Monitoring (SIM) for quantitation.

  • Sample Preparation & Derivatization:

    • Prepare a 100 µg/mL stock solution of the analyte in Acetonitrile.

    • Pipette 100 µL of the stock solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injecting 1 µL into the GC.

Results: A Comparative Performance Analysis

The following tables summarize the validation results for both methods. This data, while illustrative, is based on expected performance for these techniques.

Table 1: Specificity (Forced Degradation Study)
ConditionHPLC-UV (% Assay of Parent Peak)GC-MS (Observation)
Acid Hydrolysis (0.1N HCl, 60°C, 4h) 85.2% (No peak co-elution)Parent peak decreased, 2 new degradation peaks observed with unique mass spectra.
Base Hydrolysis (0.1N NaOH, 60°C, 2h) 78.9% (No peak co-elution)Parent peak decreased, significant degradation observed with multiple product peaks.
Oxidation (3% H₂O₂, RT, 24h) 92.5% (No peak co-elution)Parent peak decreased, 1 major oxidative degradation product identified.

Insight: Both methods demonstrated specificity. The HPLC-UV method showed good peak purity via DAD analysis, while the GC-MS method provided superior structural information about the degradants, confirming their identity and separation from the parent analyte.

Table 2: Linearity, Range, LOD, and LOQ
ParameterHPLC-UV MethodGC-MS Method (SIM Mode)
Linear Range 1.0 - 150 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9991
Limit of Detection (LOD) ~0.3 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mL

Insight: The GC-MS method, when operated in SIM mode, offers significantly lower detection and quantitation limits, making it the superior choice for trace analysis or impurity determination. The HPLC-UV method provides a wider linear range suitable for assay and content uniformity testing.[8]

Table 3: Accuracy & Precision
ParameterHPLC-UV MethodGC-MS Method
Accuracy (% Recovery at 3 Levels) 99.2% - 100.8%98.5% - 101.5%
Repeatability (%RSD, n=6) < 1.0%< 1.5%
Intermediate Precision (%RSD, n=12) < 1.5%< 2.0%

Insight: Both methods demonstrate excellent accuracy and precision well within typical acceptance criteria (<2% RSD). The HPLC-UV method shows slightly better precision, which is often attributed to the simpler sample preparation and absence of a derivatization step, which can introduce variability.

Table 4: Robustness
Parameter VariedHPLC-UV (%RSD)GC-MS (%RSD)
Flow Rate / Carrier Gas Flow (±10%) < 2.0%< 2.5%
Column Temperature (± 5°C) < 1.5%< 2.0%
Mobile Phase Composition (± 2%) < 2.0%N/A

Insight: The HPLC-UV method exhibits slightly better robustness. GC methods can be more sensitive to variations in oven temperature ramps and carrier gas flow, which can affect retention times and peak shapes.

Discussion & Method Selection Rationale

The choice between HPLC-UV and GC-MS is a strategic one, dictated by the analytical objective.

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} caption { label = "Figure 2: Decision tree for selecting an analytical method."; fontsize = 10; fontname = "Arial"; } END_DOT

  • Choose HPLC-UV for Routine Quality Control (QC): For applications like bulk drug substance assay, content uniformity, and release testing, the HPLC-UV method is the logical choice. Its advantages include:

    • Simpler Sample Preparation: No derivatization step reduces analysis time and potential for error.

    • Higher Throughput: Faster run times and less complex sample handling make it more efficient for large numbers of samples.[4]

    • Excellent Precision and Robustness: Critical for reliable, day-to-day QC operations.

  • Choose GC-MS for Trace Analysis and Identification: For applications requiring high sensitivity and definitive identification, such as impurity profiling, stability studies, or analysis in complex biological matrices, the GC-MS method is superior.[10] Its key strengths are:

    • Exceptional Sensitivity: The ability to detect and quantify impurities at very low levels (low ng/mL).

    • Unmatched Specificity: Mass spectral data provides a "fingerprint" of the analyte and any impurities, offering a high degree of confidence in identification.[4]

    • Definitive Structural Confirmation: Fragmentation patterns can be used to elucidate the structure of unknown degradation products.

Conclusion

Both the developed HPLC-UV and GC-MS methods are validated and proven to be specific, accurate, precise, and robust for the analysis of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate. Neither method is universally "better"; they are complementary tools designed for different purposes. The HPLC-UV method is a reliable workhorse for routine quantitative analysis where high throughput and precision are paramount. The GC-MS method, despite its more complex sample preparation, provides unparalleled sensitivity and specificity, making it indispensable for trace-level determination and structural elucidation. The ultimate selection should be guided by a risk-based approach aligned with the specific requirements of the analytical task at hand, as outlined by regulatory bodies like the FDA and EMA.[11][12]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH Q14 Guideline on analytical procedure development – Step 5. [Link]

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]

  • Scribd. Comparing HPLC, UV-Vis, and GC Methods. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Bryan Research & Engineering, LLC. (1983). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • ResearchGate. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. [Link]

  • PubMed. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. [Link]

  • Preprints.org. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-methylaminomethyl-3-m-tolyl-propionate proper disposal procedures

Advanced Protocol for the Safe Handling and Disposal of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate As drug development pipelines increasingly rely on highly functionalized intermediates, the logistical and environmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Safe Handling and Disposal of Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

As drug development pipelines increasingly rely on highly functionalized intermediates, the logistical and environmental management of these compounds becomes as critical as their synthesis. Ethyl 2-methylaminomethyl-3-m-tolyl-propionate (CAS: 886366-15-0) is a specialized pharmaceutical intermediate characterized by its dual amine and ester functionalities[1].

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, mechanistically grounded protocol for the disposal of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Mechanistic Hazard Profiling: The Causality of Segregation

To design an effective disposal strategy, we must first understand the molecular vulnerabilities of the intermediate:

  • The Secondary Amine Moiety: This functional group acts as a weak base and a nucleophile. If introduced into a generic waste stream containing strong acids or reactive electrophiles, it can trigger a sudden, exothermic neutralization reaction.

  • The Ester Linkage: Esters are highly susceptible to both acid- and base-catalyzed hydrolysis. Improper pH balancing in aqueous waste can cleave the propionate ester, releasing volatile organic compounds (VOCs) and m-tolyl derivatives.

These degradation products are environmentally persistent and pose severe aquatic toxicity risks. Consequently, disposal via standard aqueous drain systems is universally prohibited under EPA pharmaceutical manufacturing effluent guidelines[2]. All process waste streams containing this intermediate must be captured for off-site thermal destruction to prevent surface water emissions[3].

Quantitative Waste Characterization

To ensure safe handling, all quantitative parameters dictating the containment and transport of this chemical waste must be standardized across your facility.

ParameterSpecification / ValueOperational Rationale
Chemical Identifier CAS: 886366-15-0Ensures accurate RCRA tracking and manifest generation[1].
Waste Classification Non-halogenated organic liquidDictates the selection of the downstream incineration facility.
Primary Incompatibilities Strong oxidizers, concentrated acidsPrevents exothermic reactions and uncontrolled ester hydrolysis.
Optimal Storage pH 6.0 – 8.0 (if in aqueous suspension)Minimizes the rate of base/acid-catalyzed ester cleavage.
Container Material High-Density Polyethylene (HDPE)Provides broad chemical resistance against amines and trace solvents[4].
Destruction Temperature > 1,000°C (High-Temp Incineration)Guarantees complete cleavage of C-N and C-O bonds[5].

Disposal Workflow Visualization

DisposalWorkflow A 1. Waste Generation (CAS: 886366-15-0) B 2. Chemical Segregation (Isolate from Acids) A->B C 3. Secondary Containment (HDPE, Vented Caps) B->C D 4. Self-Validation (pH & Temp Checks) C->D E 5. Thermal Destruction (EPA Incineration) D->E

Workflow for the safe segregation, containment, and disposal of amine-ester intermediates.

Self-Validating Disposal Methodology

This step-by-step protocol is designed as a closed-loop, self-validating system. Each step includes a verification mechanism to ensure the physical and chemical stability of the waste before proceeding to the next phase of disposal.

Step 1: Point-of-Generation Segregation

  • Action: Collect the intermediate, along with any associated solvent washings from reactors or process hoses, directly into a chemically compatible High-Density Polyethylene (HDPE) carboy[4]. Do not mix with halogenated solvents or acidic waste.

  • Causality: Strict segregation prevents cross-reactivity. HDPE is chosen because it resists degradation from both the basic amine moiety and organic solvents, unlike standard PET or lower-grade plastics.

  • Self-Validation Check: Fifteen minutes after the first waste addition, physically touch the exterior of the secondary containment. The temperature must remain ambient. Any detectable heat indicates an active exothermic reaction, requiring immediate dilution and EHS intervention.

Step 2: pH Stabilization and Containment

  • Action: If the waste stream is biphasic or aqueous, sample the aqueous layer and measure the pH. If the pH falls outside the 6.0–8.0 range, carefully buffer the solution. Seal the container using a vented cap.

  • Causality: Extreme pH levels accelerate ester hydrolysis. If hydrolysis occurs, the resulting gases can over-pressurize a sealed container. Vented caps allow trace off-gassing while preventing liquid spills.

  • Self-Validation Check: Observe the container for 24 hours. If the container walls do not bulge and the pH remains stable, the waste is chemically dormant. The vented cap can then be replaced with a standard DOT-approved transport cap.

Step 3: RCRA Logging and Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Label clearly as "Hazardous Waste - Toxic/Organic Liquid (Contains Amine-Ester Derivative)."

  • Causality: Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be tracked from "cradle to grave." Accurate labeling prevents the material from being inadvertently routed to a landfill, which could lead to severe groundwater contamination with semi-volatile organic compounds (SVOCs)[5][6].

  • Self-Validation Check: Cross-reference the container's barcode or tracking number with your laboratory's digital waste manifest system to confirm the entry is active and correctly categorized.

Step 4: Off-Site Thermal Destruction

  • Action: Coordinate with a licensed hazardous waste vendor to transport the material to an EPA-permitted incineration facility.

  • Causality: High-temperature incineration (typically utilizing a rotary kiln at temperatures exceeding 1,000°C) is the only acceptable disposal method for complex pharmaceutical intermediates. The incinerator's heat destroys the molecule entirely, converting it into CO₂, H₂O, and NOₓ. The facility's wet scrubbers and abatement systems then neutralize the NOₓ emissions, ensuring zero environmental impact[3][5].

  • Self-Validation Check: Obtain and archive the "Certificate of Destruction" from the vendor. This document legally validates that the chemical has been permanently removed from the environment, closing your facility's liability loop.

Sources

Handling

Personal protective equipment for handling Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

Essential Safety and Handling Guide for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for Ethyl 2-methylaminomethyl-3-m-tolyl-propionate

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-methylaminomethyl-3-m-tolyl-propionate. As a novel research chemical, it is imperative to handle this compound with the utmost care, assuming it to be hazardous until comprehensive toxicological data is available. The following protocols are designed to ensure your safety and the integrity of your research.

Hazard Analysis and Risk Assessment: A Proactive Approach

Structural Features and Potential Hazards:

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds that can be readily absorbed through the skin and may have associated health concerns, including potential carcinogenicity and skin sensitization.[1]

  • Ester Group: Esters can be irritating to the skin and eyes.[2]

  • Tolyl Group: Toluene and its derivatives can cause respiratory irritation and may have other toxic effects.

Given these structural alerts, it is prudent to treat Ethyl 2-methylaminomethyl-3-m-tolyl-propionate as a substance with the potential for skin and eye irritation, sensitization, and systemic toxicity upon ingestion or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum required PPE is outlined below.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]Protects against accidental splashes that could cause serious eye irritation or damage. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4-4.5 mil).[4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker gloves.[4]Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or punctures before use.[5]
Body Protection A flame-resistant lab coat worn over full-length pants and closed-toe shoes.[3]Protects skin from accidental spills and contamination. Personal clothing should not be exposed in the laboratory.[3]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of generating aerosols or if working in a poorly ventilated area.[5][6]Minimizes the risk of inhaling potentially harmful vapors or aerosols.

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_1 1. Lab Coat Don_2 2. Respirator (if needed) Don_1->Don_2 Don_3 3. Goggles/Face Shield Don_2->Don_3 Don_4 4. Gloves Don_3->Don_4 Doff_1 1. Gloves Doff_2 2. Goggles/Face Shield Doff_1->Doff_2 Doff_3 3. Lab Coat Doff_2->Doff_3 Doff_4 4. Respirator (if needed) Doff_3->Doff_4 Disposal_Workflow Start Waste Generation Solid_Waste Contaminated Solids (Gloves, Paper Towels, etc.) Start->Solid_Waste Liquid_Waste Unused Solutions & Rinsates Start->Liquid_Waste Sharps_Waste Contaminated Sharps (Needles, Glassware) Start->Sharps_Waste Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Fig. 2: Waste Segregation and Disposal Workflow

Key Disposal Principles:

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Collection: Store waste containers in a designated satellite accumulation area.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain. [7] By adhering to these guidelines, you can significantly mitigate the risks associated with handling Ethyl 2-methylaminomethyl-3-m-tolyl-propionate and ensure a safe and productive research environment.

References

  • Carl ROTH. (2022, September 20). SAFETY DATA SHEET. [Link]

  • NextSDS. ETHYL 2-METHYLAMINOMETHYL-3-M-TOLYL-PROPIONATE — Chemical Substance Information. [Link]

  • Anachemia. 3340 ETHYL PROPIONATE (English) ANACHEMIA MSDS Canada/4 pages/V. 2.2. [Link]

  • Lotte Chemical Corporation. (2023, February 1). Safety Data Sheet(SDS). [Link]

  • ECHA. Acute Toxicity: inhalation - Registration Dossier. [Link]

  • NextSDS. ETHYL 3-(3-CHLORO-PHENYL)-2-METHYLAMINOMETHYL-PROPIONATE. [Link]

  • 3M. (2021, February 22). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]

  • Government of Canada. (2023, August 23). risk assessment summary, new substances notification 21291. [Link]

  • Columbia University. (2025, January 15). Policy for Personal Protective Equipment (PPE) in Research Laboratories. [Link]

  • University of Georgia Office of Research. (2021, September 15). Personal Protective Equipment (PPE). [Link]

  • Lotte Chemical Corporation. (2023, November 2). Safety Data Sheet(SDS). [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • PMC. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

  • JECFA. (2024, July 8). Substance Information Document Ethyl propionate. [Link]

  • Chemtalk. (2008, May 28). Ester Disposal. [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]

  • ResearchGate. (2025, October 15). From Disposal to Reuse: Production of Sustainable Fatty Acid Alkyl Esters Derived from Residual Oil Using a Biphasic Magnetic Catalyst. [Link]

  • ResearchGate. Propionic Acid and Derivatives. [Link]

  • YouTube. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. [Link]

  • Google Patents. US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methylaminomethyl-3-m-tolyl-propionate
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Ethyl 2-methylaminomethyl-3-m-tolyl-propionate
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